Dofequidar Fumarate
Description
See also: Dofequidar (salt form of).
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H31N3O3.3C4H4O4/c2*34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;3*5-3(6)1-2-4(7)8/h2*1-16,25,29,34H,17-22H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJYTYLTJFNCS-VQYXCCSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(O)COC4=CC=CC5=C4C=CC=N5.C1N(CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(O)COC4=CC=CC5=C4C=CC=N5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H74N6O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158681-49-3 | |
| Record name | Dofequidar fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac-1-{4-[2-Hydroxy-3-(5-chinolyloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-on, Fumarat (1:1,5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOFEQUIDAR FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM793MFSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dofequidar Fumarate: A Technical Guide to its P-glycoprotein Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar Fumarate (MS-209) is an orally active, third-generation quinoline-based inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the P-glycoprotein inhibition pathway by this compound, including its mechanism of action, relevant experimental protocols, and a summary of its activity. This compound has been investigated for its potential to reverse MDR and enhance the efficacy of conventional chemotherapeutic agents.[1][2][3]
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell's interior.[4] This process is a major cause of decreased intracellular drug accumulation, leading to multidrug resistance.
This compound acts as a competitive inhibitor of P-glycoprotein.[2] It directly interacts with the transporter, likely at or near the substrate-binding site, thereby preventing the binding and subsequent efflux of chemotherapeutic drugs. By blocking the pump's function, this compound effectively increases the intracellular concentration of co-administered anticancer agents, restoring their cytotoxic effects in resistant cancer cells.
Beyond P-gp, preclinical studies have demonstrated that this compound also inhibits the activity of other clinically relevant ABC transporters, namely multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2) .[1][2][5] This broader spectrum of activity suggests its potential to overcome MDR mediated by multiple efflux pumps.
The following diagram illustrates the proposed mechanism of P-glycoprotein inhibition by this compound.
Quantitative Data Summary
While described as a highly potent MDR reversing agent, a specific IC50 value for this compound's inhibition of P-glycoprotein is not consistently reported in publicly available literature. However, its efficacy has been demonstrated in numerous in vitro and in vivo studies, as well as in clinical trials.[1][3]
| Parameter | Value | Notes |
| P-gp Inhibition (IC50) | Not consistently reported | Described as a highly potent reversing agent. |
| Inhibited Transporters | P-glycoprotein (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | Broad spectrum of activity against key MDR pumps.[1][2][5] |
| Mechanism | Competitive Inhibition | Competes with chemotherapeutic drugs for binding to P-gp.[2] |
Experimental Protocols
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
Principle: P-gp possesses a basal ATPase activity that is stimulated by its substrates. Inhibitors can either prevent this stimulation or inhibit the basal activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.
Detailed Methodology:
-
Membrane Preparation:
-
Utilize membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA, or membranes from P-gp-overexpressing cancer cell lines).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
Add the P-gp-containing membrane vesicles to the reaction buffer.
-
Add this compound at various concentrations. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and a known inhibitor (e.g., verapamil at high concentrations) as a positive control for inhibition.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a final concentration of 2-5 mM MgATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution containing a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).
-
Measure the absorbance at a specific wavelength (e.g., ~620-660 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each reaction.
-
Determine the effect of this compound on the basal and/or substrate-stimulated P-gp ATPase activity.
-
The following diagram outlines the workflow for a P-gp ATPase activity assay.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar Fumarate: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofequidar Fumarate (also known as MS-209) is a third-generation, orally active quinoline derivative developed as a potent multidrug resistance (MDR) modulator. Its primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of various chemotherapeutic agents from cancer cells. By blocking these transporters, this compound increases the intracellular concentration of anticancer drugs, thereby resensitizing resistant tumors to treatment. This technical guide provides a comprehensive review of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used in its evaluation, and illustrates its mechanism of action and relevant biological pathways.
Pharmacodynamics: Reversing Multidrug Resistance
The core pharmacodynamic effect of this compound is the reversal of multidrug resistance, a major obstacle in cancer chemotherapy.[1] This is achieved through the direct inhibition of key ABC transporters.
Mechanism of Action
This compound has been shown to be a potent inhibitor of several clinically relevant ABC transporters, including:
-
P-glycoprotein (P-gp/ABCB1): A primary efflux pump for a wide range of anticancer drugs.[1]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another important transporter involved in the efflux of conjugated and unconjugated drugs.[2]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Highly expressed in cancer stem cells and responsible for resistance to drugs like topotecan and irinotecan.[2][3]
By binding to these transporters, this compound competitively inhibits their function, leading to the intracellular accumulation of co-administered chemotherapeutic agents and enhanced cytotoxicity in resistant cancer cells.[1]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent MDR-reversing activity of this compound. In various MDR cancer cell lines, it has been shown to restore sensitivity to a range of chemotherapeutic agents, including docetaxel, doxorubicin, vincristine, and etoposide.[4][5] Notably, this compound has also been shown to sensitize cancer stem-like side population (SP) cells, which overexpress ABCG2/BCRP, to anticancer drugs.[2][3]
In vivo studies using xenograft models of multidrug-resistant solid tumors have confirmed these findings. Oral administration of this compound in combination with chemotherapeutic agents like docetaxel resulted in significantly enhanced antitumor activity compared to chemotherapy alone, without a substantial increase in toxicity.[4]
Clinical Studies
This compound has been evaluated in Phase I and Phase III clinical trials. A Phase I study in combination with docetaxel established its safety and tolerability.[6] Phase III trials for advanced or recurrent breast cancer suggested a potential improvement in response rates when this compound was added to the CAF (cyclophosphamide, doxorubicin, fluorouracil) regimen, particularly in patients with no prior therapy, although the results did not always reach statistical significance.[3]
Pharmacodynamic Data Summary
| Parameter | Observation | Reference |
| Mechanism of Action | Inhibition of ABCB1/P-gp, ABCC1/MRP1, and ABCG2/BCRP transporters | [1][2][3] |
| In Vitro Activity | Effective reversal of MDR in various cancer cell lines at a concentration of 3 µM. | [4][5] |
| In Vivo Activity | Potentiation of antitumor efficacy of docetaxel in MDR solid tumor xenografts. | [4] |
| Clinical Efficacy | Suggestion of improved response rates in chemotherapy-naïve breast cancer patients. | [3] |
Pharmacokinetics: An Overview
Detailed quantitative pharmacokinetic data for this compound in humans is limited in the public domain. However, available information from preclinical and early-phase clinical studies provides some key insights.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is orally active, as demonstrated by its efficacy in in vivo models following oral administration.[1][2][5] A Phase I clinical trial also utilized oral administration of the drug.[6] Specific details regarding its bioavailability, volume of distribution, protein binding, metabolic pathways, and excretion routes are not extensively documented in published literature.
Pharmacokinetic Parameters
While a comprehensive table of pharmacokinetic parameters cannot be constructed due to the lack of publicly available data, some information on its plasma concentration has been reported. In one preclinical study, a plasma concentration of 3 µM was maintained for over 7 hours following administration, a level shown to be effective for MDR reversal in vitro.[4][5]
A Phase I clinical trial of this compound (MS-209) in combination with docetaxel found no strong pharmacokinetic interaction between the two drugs.[6] There was a trend towards an increase in the Area Under the Curve (AUC) for docetaxel at the highest doses of this compound, but the effect was limited.[6]
| Parameter | Value | Reference |
| Route of Administration | Oral | [1][2][5][6] |
| Cmax (Maximum Concentration) | Data not publicly available | |
| Tmax (Time to Maximum Concentration) | Data not publicly available | |
| AUC (Area Under the Curve) | Data not publicly available | |
| Elimination Half-life (t½) | Data not publicly available | |
| Volume of Distribution (Vd) | Data not publicly available | |
| Clearance (CL) | Data not publicly available | |
| Noteworthy Observation | A plasma concentration of 3 µM was sustained for >7 hours in an in vivo model. | [4][5] |
Experimental Protocols
The following section details the methodologies employed in key preclinical studies to evaluate the pharmacodynamics of this compound.
In Vitro Vesicle Transport Assay
This assay directly measures the inhibitory effect of this compound on ABC transporter function.
-
Vesicles: Membrane vesicles from insect cells overexpressing human ABCG2/BCRP are used.
-
Substrate: A radiolabeled substrate of the transporter, such as ³H-labeled methotrexate, is utilized.
-
Procedure:
-
Vesicles are incubated with the radiolabeled substrate and ATP in the presence or absence of varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the vesicles are collected by filtration.
-
The amount of radiolabeled substrate trapped within the vesicles is quantified by scintillation counting.
-
-
Endpoint: A decrease in the accumulation of the radiolabeled substrate in the vesicles in the presence of this compound indicates inhibition of the transporter.
In Vivo Xenograft Studies
These studies assess the efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human cancer cells expressing high levels of ABC transporters are implanted subcutaneously to form tumors.
-
Treatment Regimen:
-
Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, combination therapy).
-
This compound is administered orally, typically 30-60 minutes before the intravenous administration of the chemotherapeutic agent.
-
Treatments are given on a defined schedule (e.g., on days 0, 4, and 8).
-
-
Endpoint: Tumor volume is measured regularly with calipers. The primary endpoint is the inhibition of tumor growth in the combination therapy group compared to the other groups.
Quantification of this compound in Biological Samples
While a specific validated method for this compound is not detailed in the reviewed literature, the standard analytical technique for quantifying small molecule drugs in biological matrices (e.g., plasma, tissue homogenates) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[7]
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug from the biological matrix.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system to separate the analyte of interest from other components.
-
Mass Spectrometric Detection: The analyte is then ionized and detected by a mass spectrometer, which provides high sensitivity and selectivity for accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
In Vitro Efficacy of Dofequidar Fumarate: A Technical Guide to its Role in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of Dofequidar Fumarate, a potent inhibitor of ATP-binding cassette (ABC) transporters. This compound has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells, particularly in cancer stem-like cells, by blocking the efflux of chemotherapeutic agents. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of ABC Transporters
This compound is an orally active quinoline derivative that has been identified as a novel inhibitor of several ABC transporters, which are pivotal in the development of MDR in cancer.[1][2] Preclinical in vitro studies have established its activity against P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] By competitively inhibiting these transporters, this compound effectively increases the intracellular concentration of various anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][3]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies on this compound, demonstrating its efficacy in inhibiting ABC transporter function and sensitizing cancer cells to chemotherapeutic agents.
Table 1: Dose-Dependent Reduction of Side Population (SP) Fraction by this compound
Side population (SP) cells are a subpopulation of cancer cells that exhibit stem cell-like properties and high levels of ABC transporter expression, contributing to chemoresistance.[1] The Hoechst 33342 dye efflux assay is used to identify and quantify SP cells. This compound has been shown to dose-dependently reduce the SP fraction in various cancer cell lines by inhibiting the efflux of the Hoechst dye.[1]
| Cell Line | This compound Concentration (µM) | Relative SP Cell Number (%) |
| HeLa | 0 (Control) | 100 |
| 0.1 | ~80 | |
| 1 | ~40 | |
| 10 | ~10 | |
| BSY-1 | 0 (Control) | 100 |
| 1 | ~50 | |
| 10 | ~20 | |
| KM12 | 0 (Control) | 100 |
| 1 | ~60 | |
| 10 | ~30 |
Data extracted from Katayama R, et al. Cancer Sci. 2009.[1]
Table 2: Inhibition of ABCG2-Mediated Transport by this compound
The in vitro vesicle transport assay directly measures the ability of a compound to inhibit the transport activity of a specific ABC transporter. In this assay, membrane vesicles overexpressing the transporter are used to measure the uptake of a radiolabeled substrate in the presence and absence of the inhibitor.
| Inhibitor | Concentration (µM) | [³H]Methotrexate Transport (% of control) |
| This compound | 1 | ~60 |
| 10 | ~20 | |
| 100 | ~5 | |
| Fumitremorgin C (FTC) | 1 | ~30 |
| 10 | ~10 | |
| Verapamil | 100 | ~100 (no inhibition) |
Data extracted from Katayama R, et al. Cancer Sci. 2009.[1] The IC50 value for this compound in this assay was determined to be approximately 2.5 µM .
Table 3: Potentiation of Chemotherapeutic Agents in HeLa Side Population Cells
The efficacy of this compound in reversing chemoresistance is demonstrated by its ability to potentiate the cytotoxic effects of conventional anticancer drugs in resistant cell populations. The following data shows the effect of this compound on the sensitivity of HeLa SP cells to mitoxantrone and topotecan, both of which are substrates of ABCG2.
| Chemotherapeutic Agent | This compound (1 µM) | Approximate IC50 (nM) in HeLa SP cells | Fold Potentiation |
| Mitoxantrone | - | >1000 | - |
| + | ~100 | >10 | |
| Topotecan | - | >1000 | - |
| + | ~200 | >5 |
Data extracted and estimated from graphical representations in Katayama R, et al. Cancer Sci. 2009.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Hoechst 33342 Side Population Assay
This assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342 via ABC transporters.
-
Cell Preparation: Harvest cancer cells (e.g., HeLa, BSY-1, KM12) during their logarithmic growth phase and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed DMEM supplemented with 2% FBS and 10 mM HEPES.
-
Dye Staining: Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.
-
Incubation with this compound: Aliquot the cell suspension into tubes and add this compound at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). As a positive control for SP inhibition, verapamil can be used at 50 µM.
-
Incubation: Incubate the cells at 37°C for 90 minutes in a shaking water bath, protected from light.
-
Washing: After incubation, wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in ice-cold PBS containing 2 µg/mL propidium iodide (PI) to exclude dead cells. Analyze the cells using a flow cytometer equipped with a UV laser. Hoechst 33342 fluorescence is detected with both blue (e.g., 450/20 nm) and red (e.g., 675/20 nm) filters. The SP fraction is identified as the population of cells that are dimly stained with Hoechst 33342 and is gated and quantified.
ABCG2 Vesicular Transport Assay
This assay directly measures the inhibitory effect of this compound on the transport function of ABCG2.
-
Vesicle Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells overexpressing human ABCG2. Thaw the vesicles on ice immediately before use.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂, and the radiolabeled substrate, [³H]methotrexate ([³H]MTX), at a suitable concentration (e.g., 0.2 µM).
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the reaction mixture. Include a vehicle control. Fumitremorgin C (a known ABCG2 inhibitor) can be used as a positive control.
-
Initiation of Transport: Add the ABCG2-expressing membrane vesicles (typically 5-10 µg of protein) to the reaction mixture and pre-incubate on ice for 5 minutes. Initiate the transport reaction by adding ATP to a final concentration of 4 mM. For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the reaction at 37°C for a short period (e.g., 5-10 minutes) during which transport is linear.
-
Termination of Reaction: Stop the reaction by adding ice-cold stop buffer (e.g., PBS).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the vesicles from the reaction buffer. Wash the filters with ice-cold stop buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. ATP-dependent transport is calculated as the difference between the radioactivity measured in the presence of ATP and AMP.
Chemosensitivity (MTT) Assay
This assay determines the ability of this compound to sensitize cancer cells to chemotherapeutic drugs.
-
Cell Seeding: Seed cancer cells (e.g., HeLa SP and non-SP cells) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar Fumarate: A Technical Guide on its Efficacy Against Cancer Stem-Like Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem-like cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and tumor initiation, contributing significantly to chemoresistance and cancer relapse. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Dofequidar Fumarate (MS-209) is an orally active quinoline derivative initially identified as an inhibitor of ABCB1/P-glycoprotein (P-gp) and ABCC1/MRP1. Emerging evidence, however, highlights its potent activity against ABCG2/BCRP, a transporter highly expressed in various cancer stem-like cells. This technical guide provides an in-depth analysis of the effects of this compound on cancer stem-like cells, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of ABCG2/BCRP in Cancer Stem-Like Cells
This compound's primary mechanism of action against cancer stem-like cells involves the inhibition of the ABCG2/BCRP transporter. CSCs often exhibit a "Side Population" (SP) phenotype, characterized by their ability to efflux the fluorescent dye Hoechst 33342, a process mediated by ABCG2. By inhibiting ABCG2, this compound prevents the efflux of both Hoechst 33342 and various chemotherapeutic drugs, leading to their accumulation within the CSCs and subsequent sensitization to treatment.[1][2]
Signaling Pathway and Drug Efflux Inhibition
The following diagram illustrates the mechanism by which this compound inhibits ABCG2-mediated drug efflux in cancer stem-like cells.
References
The Role of Dofequidar Fumarate in Sensitizing Tumors to Chemotherapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dofequidar Fumarate (formerly known as MS-209) is a potent, orally active, third-generation multidrug resistance (MDR) modulator. Its primary mechanism of action involves the competitive inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] By blocking these efflux pumps, this compound increases the intracellular concentration of various chemotherapeutic agents, thereby restoring or enhancing their cytotoxic effects in resistant tumor cells. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Reversing Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters that actively efflux anticancer drugs from tumor cells.[3][4] this compound directly interacts with these transporters to inhibit their function.[3][4][5]
Inhibition of ABC Transporters
This compound has been shown to inhibit the three major ABC transporters associated with MDR:
-
P-glycoprotein (P-gp/ABCB1): As a competitive inhibitor, this compound blocks the binding and transport of P-gp substrates, such as taxanes, anthracyclines, and vinca alkaloids.[2][6]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): this compound also demonstrates inhibitory activity against MRP1, which is responsible for the efflux of a broad range of chemotherapeutic agents, often in their conjugated form.[2][7]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Notably, this compound is a potent inhibitor of BCRP. This is particularly significant as BCRP is highly expressed in cancer stem cells (CSCs) and contributes to the resistance of these cell populations to chemotherapy.[7][8]
The precise IC50 values for this compound against each of these transporters are not consistently reported across publicly available literature. However, its efficacy in reversing MDR at micromolar concentrations is well-documented.[1][5]
Figure 1. Mechanism of this compound in reversing ABC transporter-mediated drug efflux.
Sensitization of Cancer Stem-like Cells
A critical aspect of this compound's activity is its ability to sensitize cancer stem-like cells, often identified as a "side population" (SP) in flow cytometry analysis due to their high expression of ABCG2/BCRP, which efficiently effluxes the Hoechst 33342 dye.[7] By inhibiting ABCG2, this compound allows for the accumulation of chemotherapeutic agents in these otherwise resistant cells, potentially leading to their eradication.[7][8]
Preclinical and Clinical Data
In Vitro Efficacy
Numerous in vitro studies have demonstrated the potent MDR-reversing activity of this compound across a range of cancer cell lines.
| Cell Line | Resistant To | Chemotherapeutic Agent | This compound (MS-209) Concentration | Fold Reversal of Resistance | Reference |
| 4-1St | Doxorubicin (ADM), Vincristine (VCR) | Doxorubicin | 3 µM | 88 | [1] |
| 4-1St | Doxorubicin (ADM), Vincristine (VCR) | Vincristine | 3 µM | 350 | [1] |
| P388/VCR | Vincristine (VCR) | Vincristine | 1-10 µM | Complete Reversal | [3] |
| P388/ADM | Doxorubicin (ADM) | Doxorubicin | 1-10 µM | Partial Reversal | [3] |
| K562/VCR | Vincristine (VCR) | Vincristine | 1-10 µM | Complete Reversal | [3] |
| K562/ADM | Doxorubicin (ADM) | Doxorubicin | 1-10 µM | Complete Reversal | [3] |
In Vivo Efficacy
In vivo studies using tumor xenograft models have confirmed the ability of orally administered this compound to enhance the antitumor activity of various chemotherapeutic agents.
| Tumor Model | Chemotherapeutic Agent | This compound (MS-209) Treatment | Outcome | Reference |
| P388/VCR-bearing mice | Vincristine (100 µg/kg) | 80 mg/kg p.o. twice daily | Increased lifespan (T/C value of 155%) | [3] |
| P388/ADM-bearing mice | Doxorubicin (2 mg/kg) | 200-450 mg/kg p.o. | Increased lifespan (T/C values of 150%-194%) | [3] |
| HCT-15 xenograft | Docetaxel | Co-administration | Potentiated antitumor activity | [1] |
| MCF-7/ADM xenograft | Docetaxel | Co-administration | Significantly reduced tumor growth | [1] |
| SBC-3/ADM metastasis model | Etoposide (VP-16) or Doxorubicin (ADM) | Co-administration | Marked inhibition of metastasis | [1] |
Clinical Trial Data
A Phase III, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) in patients with advanced or recurrent breast cancer.
| Parameter | CAF Alone (n=115) | Dofequidar + CAF (n=106) | P-value |
| Overall Response Rate (ORR) | 42.6% | 53.1% | 0.077 |
| Median Progression-Free Survival (PFS) | 241 days | 366 days | 0.145 |
While the primary endpoint of ORR did not reach statistical significance, a trend towards improved PFS was observed in the this compound arm.
Experimental Protocols
In Vitro Assessment of ABC Transporter Inhibition
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar Fumarate: A Technical Guide to its Impact on Intracellular Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of Dofequidar Fumarate on intracellular drug accumulation. This compound is a potent, orally active quinoline derivative that has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative effects on drug accumulation, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of ABC Transporters
This compound's primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters.[2] These transporters are membrane proteins that actively efflux a wide variety of substrates, including many chemotherapeutic agents, from the cell's interior.[2][4][5] This efflux mechanism is a major contributor to the phenomenon of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs.[4][5]
Dofequidar has been shown to inhibit several key ABC transporters, including:
-
P-glycoprotein (P-gp) / ABCB1: A well-characterized transporter responsible for the efflux of numerous chemotherapeutic drugs.[1][3][6][7][8][9] Dofequidar directly interacts with P-gp to inhibit its drug transport function.[3]
-
Multidrug Resistance-Associated Protein 1 (MRP1) / ABCC1: Another important transporter implicated in MDR.[1][2]
-
Breast Cancer Resistance Protein (BCRP) / ABCG2: Dofequidar has been shown to inhibit ABCG2-mediated drug export, particularly in cancer stem-like side population (SP) cells.[1][2]
By inhibiting these transporters, this compound effectively blocks the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1][2][10]
Signaling Pathway and Experimental Workflow
The logical flow of this compound's action and the typical experimental workflow to assess its impact can be visualized as follows:
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Assessing Dofequidar's Effect.
Quantitative Data on Intracellular Drug Accumulation
The following tables summarize the quantitative effects of this compound on reversing multidrug resistance and increasing the intracellular concentration of various anticancer agents.
| Cell Line | Resistant to | Reversing Agent | Concentration | Effect on Drug Sensitivity | Reference |
| K562/ADM | Doxorubicin | This compound | Not specified | Reversed MDR in this cell line which overexpresses ABCB1/P-gp. | [1] |
| KB/BCRP | Mitoxantrone | This compound | 10 µM | Sensitized KB/BCRP cells to the same level as 1 µM FTC (a specific ABCG2 inhibitor). | [1] |
| HeLa-derived SP cells | Mitoxantrone | This compound | Not specified | Reversed resistance to Mitoxantrone to a level similar to non-SP cells. | [1] |
| HeLa-derived SP cells | Topotecan | This compound | Not specified | Reversed resistance to Topotecan to a level similar to non-SP cells. | [1] |
| Various Cell Lines | Various Drugs | MS-209 (Dofequidar) | 3 µM | Effectively reverses MDR in various cell lines in vitro. | [3] |
| Cell Line | Drug/Substrate | This compound Concentration | Observation | Reference |
| K562/BCRP | Hoechst 33342 | Dose-dependent | Increased the intracellular concentration of Hoechst 33342. | [1] |
| K562 or K562/BCRP | Mitoxantrone | Not specified | The effect on intracellular accumulation of Mitoxantrone was determined by flow cytometry. | [1] |
| A549 (NSCLC) | Calcein | 1-10 µM | Significantly induced calcein accumulation in a dose-dependent manner, indicating inhibition of ABCB1 activity. | [11] |
| SKMES-1 (NSCLC) | Doxorubicin | Not specified | Significantly increased the intracellular content of doxorubicin. | [11] |
Detailed Experimental Protocols
Intracellular Drug Accumulation Assay using Flow Cytometry
This protocol is adapted from studies investigating the effect of Dofequidar on the intracellular accumulation of fluorescent substrates or drugs.[1]
Objective: To quantify the effect of this compound on the intracellular accumulation of a fluorescent substrate (e.g., Mitoxantrone, Hoechst 33342, Calcein-AM) in multidrug-resistant cells.
Materials:
-
Multidrug-resistant cell line (e.g., K562/BCRP) and parental cell line (e.g., K562).
-
This compound.
-
Fluorescent substrate (e.g., 3 µM Mitoxantrone).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture the selected multidrug-resistant and parental cell lines to a sufficient density. Harvest the cells and resuspend them in a suitable buffer at a concentration of 5 x 10^5 cells/mL.
-
Treatment: Aliquot the cell suspension into tubes. To the experimental tubes, add this compound at the desired final concentrations. Include a positive control (e.g., another known inhibitor like FTC for ABCG2) and a negative control (vehicle).
-
Substrate Incubation: Add the fluorescent substrate (e.g., 3 µM Mitoxantrone) to all tubes.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells with ice-cold PBS to stop the transport process and remove the extracellular substrate.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the fluorescent substrate at its specific wavelength (e.g., 630 nm for Mitoxantrone) and measure the emission.
-
Data Analysis: The mean fluorescence intensity of the cell population is proportional to the intracellular drug concentration. Compare the fluorescence intensity of cells treated with this compound to the untreated control to determine the increase in intracellular drug accumulation.
In Vitro Vesicle Transporter Assay
This assay directly measures the ability of this compound to inhibit the transport activity of a specific ABC transporter.[1][2]
Objective: To determine if this compound directly inhibits the ATP-dependent transport of a substrate into membrane vesicles overexpressing a specific ABC transporter.
Materials:
-
Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., ABCG2/BCRP).
-
Radiolabeled substrate for the transporter.
-
This compound.
-
ATP and AMP.
-
Reaction buffer.
-
Stop solution (e.g., 40 mM MOPS-Tris [pH 7.0] and 70 mM KCl).
-
Filter plates (e.g., TOPCOUNT plate filter).
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a reaction mixture, combine the membrane vesicles, the radiolabeled substrate, and this compound at various concentrations.
-
Initiate Transport: Add 20 µL of 10 mM ATP to initiate ATP-dependent transport. As a negative control, add AMP instead of ATP to a separate set of reactions.
-
Incubation: Incubate the reaction mixtures at 37°C for 5 minutes.
-
Terminate Reaction: Stop the transport reaction by adding an ice-cold stop solution.
-
Vesicle Trapping: Trap the membrane vesicles on a filter plate and wash them with ice-cold stop solution to remove any untransported substrate.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of substrate transported into the vesicles.
-
Data Analysis: Compare the radioactivity in the ATP-containing reactions with and without this compound. A decrease in radioactivity in the presence of Dofequidar indicates inhibition of the transporter.
Conclusion
This compound is a promising agent for overcoming multidrug resistance in cancer therapy. Its ability to inhibit key ABC transporters leads to a significant increase in the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential MDR-reversing agents. Further research and clinical evaluation are warranted to fully realize its therapeutic potential.[1]
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells - Deakin University - Figshare [dro.deakin.edu.au]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Formulation of Dofequidar Fumarate for Preclinical Research
Executive Summary: Dofequidar Fumarate, a potent, orally active quinoline derivative, has emerged as a significant third-generation modulator of multidrug resistance (MDR) in cancer. By inhibiting the function of key ATP-binding cassette (ABC) transporters, Dofequidar restores the efficacy of conventional chemotherapeutic agents in resistant cancer cells. This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, formulation, and key experimental applications of this compound. It includes a representative synthesis pathway, detailed formulation protocols for in vitro and in vivo studies, and methodologies for critical assays to evaluate its biological activity.
Introduction
Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps, reducing intracellular drug concentrations to sublethal levels.[1] this compound (also known as MS-209) is a quinoline-based compound designed to counteract MDR. It functions by inhibiting several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[2] This inhibition sensitizes resistant cancer cells, including cancer stem-like cells, to various chemotherapeutic drugs, making Dofequidar a promising agent for combination cancer therapy.[2][3]
Chemical Properties and Mechanism of Action
Dofequidar is an orally available, synthetic quinoline derivative.[4] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate | [4] |
| Synonyms | MS-209, MS-209 Fumarate | [5] |
| CAS Number | 153653-30-6 | [6] |
| Molecular Formula | C34H35N3O7 (or C30H31N3O3 • C4H4O4) | [6] |
| Molecular Weight | 597.66 g/mol |[7] |
Mechanism of Action
The primary mechanism of action for Dofequidar is the competitive inhibition of ABC transporters. These transporters, located in the cell membrane, utilize ATP hydrolysis to actively efflux a wide range of substrates, including many anticancer drugs (e.g., doxorubicin, vincristine, docetaxel).[1][2] Dofequidar binds to these transporters, blocking their ability to export chemotherapeutic agents.[4] This leads to an increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect in resistant cells. Notably, Dofequidar has been shown to be effective against P-gp, MRP1, and BCRP, the latter of which is highly expressed in cancer stem-like cells, suggesting it may help eradicate residual disease and prevent relapse.[2]
Caption: Mechanism of Dofequidar in reversing multidrug resistance (MDR).
Synthesis of this compound
The precise, industrial-scale synthesis of this compound is proprietary. However, based on its chemical structure—a quinoline core linked to a diphenylacetylated piperazine moiety—a representative synthetic pathway can be proposed using established organic chemistry principles, such as those used for synthesizing quinolinone and piperazine derivatives.[6][7] The process would logically involve the synthesis of key intermediates followed by their coupling.
Representative Synthetic Pathway
A plausible retrosynthetic analysis breaks Dofequidar into three main precursors:
-
Intermediate A: A suitable 5-oxy-quinoline precursor (e.g., 5-(oxiran-2-ylmethoxy)quinoline).
-
Intermediate B: Piperazine.
-
Intermediate C: 2,2-Diphenylacetic acid or its activated form (e.g., acyl chloride).
The forward synthesis would proceed as follows:
-
Step 1: Synthesis of Piperazine Intermediate: N-acylation of piperazine (Intermediate B) with 2,2-diphenylacetyl chloride (Intermediate C) under basic conditions to yield 1-(piperazin-1-yl)-2,2-diphenylethanone.
-
Step 2: Coupling Reaction: Reaction of the acylated piperazine from Step 1 with the quinoline precursor (Intermediate A). This is an epoxide ring-opening reaction where the secondary amine of the piperazine acts as a nucleophile, attacking the epoxide ring of the quinoline intermediate to form the final Dofequidar base.
-
Step 3: Salt Formation: The synthesized Dofequidar base is then reacted with fumaric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound, improving its stability and handling properties.
Caption: Representative workflow for the synthesis of this compound.
Formulation for Research Applications
Proper formulation is critical for achieving desired compound exposure and reliable results in both in vitro and in vivo experiments. This compound has low aqueous solubility, necessitating the use of organic solvents or specialized vehicles.
Table 2: Solubility and Formulation Vehicles for this compound
| Vehicle | Concentration | Application | Source(s) |
|---|---|---|---|
| DMSO | ≥ 90-100 mg/mL | In vitro stock solution | [5][7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (Suspension) | In vivo (e.g., oral gavage) | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | In vivo (e.g., parenteral) | [8] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (Clear Solution) | In vivo (e.g., parenteral) |[7] |
Protocol: Preparation of In Vitro Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mg/mL or 167 mM).[7]
-
Use an ultrasonic bath to facilitate complete dissolution.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7]
-
For cell-based assays, dilute the stock solution in culture medium immediately before use to a final DMSO concentration typically below 0.5%.
Protocol: Preparation of In Vivo Oral Gavage Suspension
-
Prepare a 10% DMSO in corn oil vehicle.
-
Weigh the required amount of this compound for the desired dose (e.g., 200 mg/kg).[2]
-
Add a small volume of DMSO (10% of the final volume) to the powder and vortex to create a paste.
-
Gradually add the corn oil (90% of the final volume) while continuously vortexing or sonicating to create a uniform suspension.
-
Administer to animals immediately after preparation, ensuring the suspension is well-mixed before drawing each dose.
Key Experimental Protocols
Evaluating the efficacy of Dofequidar requires specific assays to measure its impact on transporter function and cellular drug resistance.
Protocol: In Vitro Vesicle Transport Assay
Objective: To directly measure the inhibitory effect of Dofequidar on a specific ABC transporter (e.g., ABCG2/BCRP).[2]
Methodology:
-
Use commercially available membrane vesicles isolated from insect cells overexpressing the transporter of interest (e.g., ABCG2).[2]
-
Prepare a reaction mixture containing MOPS-Tris buffer, MgCl2, KCl, a radiolabeled transporter substrate (e.g., [3H]methotrexate), and varying concentrations of Dofequidar.[2]
-
Keep the mixture on ice for 5 minutes to allow the inhibitor to interact with the vesicles.[2]
-
Initiate the transport reaction by adding ATP (to energize the pump) or AMP (as a negative control).[2]
-
Incubate the reaction at 37°C for 5 minutes.[2]
-
Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane that traps the vesicles but allows the free substrate to pass through.
-
Wash the filter to remove non-transported substrate.
-
Quantify the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting. Reduced radioactivity in the presence of Dofequidar indicates inhibition of transporter function.
Caption: Experimental workflow for the in vitro vesicle transport assay.
Protocol: Cellular Chemosensitivity (MTS) Assay
Objective: To determine the ability of Dofequidar to reverse MDR and restore sensitivity to a chemotherapeutic agent in a cancer cell line.[2]
Methodology:
-
Plate MDR cancer cells (e.g., K562/ADM) and their parental, drug-sensitive counterparts in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a matrix of drug concentrations:
-
Chemotherapeutic agent alone (e.g., doxorubicin).
-
Dofequidar alone (to test for intrinsic toxicity).
-
Chemotherapeutic agent in combination with a fixed, non-toxic concentration of Dofequidar (e.g., 1-10 µM).[2]
-
-
Incubate the cells for 48-72 hours.
-
Add a tetrazolium compound (e.g., MTS) to each well.[2] Viable, metabolically active cells will convert the MTS into a colored formazan product.
-
Incubate for 1-4 hours.
-
Measure the absorbance of the formazan product using a microplate spectrophotometer.
-
Calculate cell viability as a percentage relative to untreated controls. A significant decrease in viability for the combination treatment compared to the chemotherapeutic agent alone indicates reversal of resistance.
Protocol: Side Population (SP) Analysis
Objective: To assess the effect of Dofequidar on cancer stem-like cells, which are often enriched in the "Side Population" (SP) due to their high expression of ABC transporters like ABCG2.[2]
Methodology:
-
Harvest cancer cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed buffer.[2]
-
Treat the cells with the DNA-binding dye Hoechst 33342.[2]
-
In parallel tubes, add Dofequidar or a known specific inhibitor (e.g., Fumitremorgin C for ABCG2) as a control.
-
Incubate all samples at 37°C for 60-90 minutes to allow for dye uptake and efflux.
-
Wash the cells with ice-cold buffer and keep them on ice to halt transporter activity.
-
Analyze the cells using a flow cytometer capable of detecting fluorescence from two channels (e.g., blue and red) for the Hoechst dye.
-
The SP is identified as a small, distinct population of cells with low blue and red fluorescence that disappears in the presence of the transporter inhibitor (Dofequidar). A reduction in the size of the SP fraction indicates effective inhibition of the efflux pump.[2]
Conclusion
This compound is a valuable research tool for investigating and overcoming multidrug resistance in cancer. Its potent, broad-spectrum inhibition of key ABC transporters makes it a compelling candidate for preclinical and translational studies. Successful application of Dofequidar requires careful attention to its synthesis, formulation to overcome solubility limitations, and the use of appropriate biological assays to confirm its mechanism of action. The protocols and data presented in this guide offer a comprehensive foundation for researchers to effectively utilize this compound in the pursuit of more effective cancer therapies.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dofequidar Fumarate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar Fumarate (MS-209) is a potent, orally active third-generation inhibitor of multiple ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] These transporters are key mediators of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. By blocking the efflux of chemotherapeutic agents from cancer cells, this compound can restore or enhance their cytotoxic efficacy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome multidrug resistance.
Mechanism of Action
This compound functions by competitively inhibiting the substrate-binding sites of ABC transporters like P-gp, MRP1, and ABCG2. This inhibition blocks the efflux of a wide range of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.
Caption: this compound's mechanism of action in overcoming multidrug resistance.
Data Presentation
Table 1: Reversal of Mitoxantrone Resistance in KB/BCRP Cells
| Cell Line | Treatment | IC50 of Mitoxantrone | Fold Resistance |
| KB-3-1 (Parental) | Mitoxantrone alone | ~1x | 1 |
| KB/BCRP (Resistant) | Mitoxantrone alone | ~10x | 10 |
| KB/BCRP (Resistant) | Mitoxantrone + 10 µM this compound | ~1x | 1 |
Data synthesized from a study showing KB/BCRP cells have a 10-fold resistance to Mitoxantrone, which is reversed by 10 µM this compound.[1]
Table 2: Effect of this compound on Chemosensitivity of HeLa Side Population (SP) Cells
| Cell Line | Treatment | Approximate GI50 |
| HeLa NSP | Mitoxantrone | Sensitive |
| HeLa SP | Mitoxantrone | Resistant |
| HeLa SP | Mitoxantrone + 3 µM this compound | Sensitive |
| HeLa NSP | Topotecan | Sensitive |
| HeLa SP | Topotecan | Resistant |
| HeLa SP | Topotecan + 3 µM this compound | Sensitive |
This table is a qualitative summary based on findings that this compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs.[1]
Experimental Protocols
Protocol 1: Determination of Chemosensitivity (IC50)
This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of this compound.
Caption: Workflow for determining the IC50 of a chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., K562/ADM, KB/BCRP) and their parental counterparts.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Mitoxantrone).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and without the fixed concentration of this compound.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent and incubating for 2-4 hours, followed by solubilization of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the cell viability against the drug concentration and determine the IC50 values using a suitable software.
-
Protocol 2: Side Population (SP) Analysis
This protocol is for identifying and quantifying the side population of cells, which are often enriched with cancer stem-like cells that highly express ABC transporters.
Caption: Workflow for Side Population (SP) analysis using flow cytometry.
Materials:
-
Cancer cell lines (e.g., HeLa, OVCAR3).
-
Complete cell culture medium.
-
This compound.
-
Hoechst 33342 dye.
-
Propidium Iodide (PI) or 7-AAD for dead cell exclusion.
-
Flow cytometer with a UV laser.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
Hoechst 33342 Staining:
-
Divide the cell suspension into two tubes. To one tube, add this compound (e.g., at a final concentration of 10 µM) as a negative control for SP gating.
-
Add Hoechst 33342 dye to both tubes at a final concentration of 2.5-5 µg/mL.
-
Incubate for 90 minutes at 37°C, with intermittent mixing.
-
-
Washing and Counterstaining:
-
Wash the cells with ice-cold PBS or HBSS.
-
Resuspend the cells in ice-cold buffer.
-
Add a dead cell exclusion dye like PI just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation.
-
Collect fluorescence emission using filters for Hoechst blue (e.g., 450/20 nm) and Hoechst red (e.g., 675 nm).
-
The side population will appear as a dimly stained population of cells that is diminished in the presence of this compound.
-
Protocol 3: Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., K562/BCRP).
-
Complete cell culture medium.
-
This compound.
-
Fluorescent chemotherapeutic agent (e.g., Mitoxantrone, Doxorubicin).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in culture medium.
-
-
Drug Incubation:
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer with the appropriate laser and filter set for the chosen fluorescent drug.
-
An increase in the mean fluorescence intensity in the this compound-treated cells compared to the control indicates an inhibition of drug efflux and increased intracellular accumulation.
-
References
Application Notes and Protocols for the Use of Dofequidar Fumarate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar Fumarate is a potent, orally active, third-generation quinoline-derivative inhibitor of ATP-binding cassette (ABC) transporters.[1] It effectively reverses multidrug resistance (MDR) in cancer cells by blocking the efflux of a wide range of chemotherapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in both cell-line derived (CDX) and patient-derived (PDX) xenograft mouse models.
Mechanism of Action: this compound primarily targets the following ABC transporters:
-
ABCB1/P-glycoprotein (P-gp)
-
ABCC1/Multidrug Resistance-Associated Protein 1 (MRP1)
By inhibiting these transporters, this compound increases the intracellular concentration of co-administered chemotherapeutic drugs in cancer cells, thereby enhancing their cytotoxic effects and overcoming resistance.[1][2]
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in a HeLa CDX Model
| Parameter | This compound | Irinotecan (CPT-11) | Combination (Dofequidar + CPT-11) | Control |
| Dosage | 200 mg/kg | 67 mg/kg | 200 mg/kg + 67 mg/kg | Vehicle |
| Administration Route | Oral (p.o.) | Intravenous (i.v.) | p.o. + i.v. | p.o. or i.v. |
| Dosing Schedule | 30 min before CPT-11 | Days 0, 4, and 8 | Dofequidar 30 min before CPT-11 on days 0, 4, and 8 | Matched to treatment groups |
| Tumor Growth Inhibition | Minimal | Moderate | Significant | N/A |
| Toxicity | No significant toxicity observed | Tolerated | Well-tolerated, no significant weight loss | N/A |
Data summarized from Katayama R, et al. Cancer Sci. 2009.[1]
Table 2: Recommended Starting Doses for Common Chemotherapeutics with this compound
| Chemotherapeutic Agent | Typical Dose Range in Xenograft Models (Monotherapy) | Recommended Starting Dose with this compound | Administration Route |
| Doxorubicin | 5-10 mg/kg | 5 mg/kg | i.v. |
| Paclitaxel | 10-20 mg/kg | 10 mg/kg | i.v. |
| Vincristine | 0.5-1.5 mg/kg | 0.5 mg/kg | i.v. |
| Docetaxel | 10-20 mg/kg | 10 mg/kg | i.v. |
Note: These are suggested starting doses and should be optimized for each specific xenograft model and cell line. Dose adjustments may be necessary based on tolerability and efficacy.
Signaling Pathway
Caption: this compound inhibits ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.
Experimental Protocols
Protocol 1: Establishment of a Cell-Line Derived Xenograft (CDX) Model
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Immunodeficient mice (e.g., BALB/c-nu/nu, NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium, syringes, and needles
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of cell culture medium and Matrigel® at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth by caliper measurements at least twice a week.
-
Initiate treatment when tumors reach a volume of approximately 100-200 mm³.
Protocol 2: this compound and Chemotherapy Co-administration
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., CPT-11, Doxorubicin)
-
Appropriate vehicles for drug formulation (e.g., sterile water for oral gavage, saline for injection)
-
Gavage needles and syringes
Procedure:
-
Prepare this compound in sterile water for oral administration.
-
Prepare the chemotherapeutic agent in its appropriate vehicle for intravenous or intraperitoneal injection.
-
Administer this compound (e.g., 200 mg/kg) to the mice via oral gavage.[1]
-
Thirty minutes after this compound administration, administer the chemotherapeutic agent (e.g., CPT-11 at 67 mg/kg) via the chosen injection route.[1]
-
Repeat the treatment cycle as required by the experimental design (e.g., every 4 days for a total of 3 cycles).[1]
-
Monitor tumor volume and body weight throughout the study.
Caption: A typical workflow for a xenograft study evaluating the efficacy of this compound in combination with chemotherapy.
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
A. Sample Collection:
-
At designated time points after the final treatment, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Immediately following blood collection, euthanize the mice and excise the tumors.
-
Wash the tumors in ice-cold PBS, blot dry, and record the weight.
-
Snap-freeze plasma and tumor samples in liquid nitrogen and store at -80°C until analysis.
B. Sample Processing for LC-MS/MS Analysis:
-
Plasma: Thaw plasma samples on ice. Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Tumor Tissue: Homogenize the weighed tumor tissue in a suitable buffer. Perform protein precipitation and/or liquid-liquid extraction to isolate the drugs of interest.[3] An internal standard should be added during the extraction process.[3] The final extract is then analyzed by LC-MS/MS.
C. Ex Vivo Analysis of ABC Transporter Inhibition:
-
Excise tumors from treated and control mice.
-
Prepare single-cell suspensions from the tumors by mechanical and enzymatic digestion.
-
Incubate the cells with a fluorescent substrate of the ABC transporter of interest (e.g., Rhodamine 123 for ABCB1, Calcein-AM for ABCC1).
-
Analyze the intracellular fluorescence intensity by flow cytometry. A higher fluorescence signal in cells from the Dofequidar-treated group compared to the control group indicates inhibition of the transporter.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis following in vivo studies with this compound.
Conclusion
This compound is a valuable tool for overcoming multidrug resistance in preclinical cancer models. The protocols outlined in this document provide a framework for designing and executing robust in vivo studies to evaluate the efficacy of this compound in combination with various chemotherapeutic agents. Careful optimization of dosing, scheduling, and analytical methods will be crucial for the successful application of these protocols.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What does a picture tell? In vivo imaging of ABC transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar Fumarate: In Vivo Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofequidar Fumarate is a potent, orally active quinoline-derived inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1), MRP1 (ABCC1), and notably, ABCG2 (BCRP).[1][2] Its ability to reverse multidrug resistance (MDR) makes it a compelling agent for in vivo studies, particularly in combination with chemotherapeutic drugs. This document provides detailed application notes and protocols for the in vivo administration of this compound, based on preclinical studies.
Mechanism of Action
This compound functions by inhibiting the efflux pump activity of ABC transporters on cancer cells. These transporters are primary mediators of MDR, actively removing chemotherapeutic agents from the intracellular environment, thereby reducing their efficacy. A key target of this compound is ABCG2, a transporter highly expressed in cancer stem-like cells (CSCs) or side population (SP) cells.[1][2] By inhibiting ABCG2, this compound enhances the intracellular concentration and cytotoxicity of co-administered anticancer drugs in these resistant cell populations.[1][2]
The signaling pathway below illustrates the mechanism by which this compound reverses multidrug resistance.
Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent apoptosis.
In Vivo Dosage and Administration
The following tables summarize the dosage and administration protocol for this compound in a xenograft mouse model, as demonstrated in a key study by Katayama et al. (2009).
Table 1: Dosing Regimen for this compound and Irinotecan (CPT-11)
| Compound | Dosage | Route of Administration | Vehicle | Schedule |
| This compound | 200 mg/kg | Oral (gavage) | Water | 30 minutes prior to CPT-11 injection on days 0, 4, and 8 |
| Irinotecan (CPT-11) | 67 mg/kg | Intravenous | Saline | Days 0, 4, and 8 |
Table 2: Summary of In Vivo Efficacy in HeLa SP Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 21, mm³) (estimated) | Tumor Growth Inhibition (%) (estimated) |
| Control (Vehicle) | ~1200 | 0 |
| This compound alone | ~1150 | ~4 |
| CPT-11 alone | ~1000 | ~17 |
| This compound + CPT-11 | ~200 | ~83 |
Data estimated from graphical representations in Katayama et al., 2009.
Experimental Protocols
This section provides a detailed methodology for an in vivo efficacy study of this compound in a cancer xenograft model.
Animal Model
-
Species: Athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Maintained under specific pathogen-free conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Cell Culture and Xenograft Implantation
-
Cell Line: HeLa Side Population (SP) cells, enriched for cancer stem-like cell properties.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest HeLa SP cells during their exponential growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a suitable cell culture medium.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
This compound Formulation and Administration
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in sterile water to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse, administered as 200 µL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Administer the this compound suspension orally using a gavage needle.
-
The volume of administration should be adjusted based on the individual mouse's body weight.
-
Combination Therapy
-
Chemotherapeutic Agent: Irinotecan (CPT-11) is prepared in sterile saline.
-
Administration: Administer CPT-11 via intravenous injection into the tail vein.
-
Timing: Administer this compound 30 minutes before the CPT-11 injection to ensure adequate bioavailability and inhibition of the ABC transporters at the time of chemotherapy delivery.[3]
Experimental Workflow
The following diagram outlines the key steps in the in vivo experimental workflow.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Endpoint Analysis
-
Tumor Volume: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
Toxicity: Observe the mice for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound demonstrates significant potential as an MDR-reversing agent in in vivo settings. The provided protocols, based on published preclinical data, offer a framework for researchers to design and execute their own studies to further evaluate the efficacy of this compound in combination with various chemotherapeutic agents. Careful attention to dosing, administration timing, and animal welfare is crucial for obtaining reliable and reproducible results.
References
- 1. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Dofequidar Fumarate Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Dofequidar Fumarate is a potent, orally active third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). Its ability to reverse multidrug resistance (MDR) in cancer cells makes it a valuable tool in preclinical oncology research. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₅N₃O₇ | [1] |
| Molecular Weight | 597.66 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 100 mg/mL (167.32 mM) | [1] |
| Solubility in Water | 1 mg/mL (1.67 mM) | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Mechanism of Action and Signaling Pathways
This compound functions by directly inhibiting the efflux activity of key ABC transporters, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells. The activity of these transporters is known to be modulated by various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. While this compound's primary mechanism is direct transporter inhibition, its application can indirectly impact cellular signaling by altering drug accumulation.
References
Dofequidar Fumarate with Doxorubicin: Application Notes and Protocols for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a cornerstone of many chemotherapy regimens, however, its efficacy is often limited by the development of multidrug resistance (MDR).[1] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and therapeutic effect. Dofequidar Fumarate is a novel, orally active quinoline derivative that has been investigated as an MDR reversal agent.[2][3] Preclinical and clinical studies have demonstrated its potential to sensitize cancer cells to conventional chemotherapeutics like doxorubicin, primarily through the inhibition of ABC transporters.[2][3]
These application notes provide a comprehensive overview of the combination therapy of this compound and doxorubicin, detailing the underlying mechanisms of action, experimental protocols, and relevant clinical data.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through two primary mechanisms: intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair, and the generation of reactive oxygen species (ROS), leading to cellular damage.[4]
This compound functions by inhibiting key ABC transporters responsible for doxorubicin efflux, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and notably, breast cancer resistance protein (BCRP/ABCG2).[2][3][5][6] By blocking these transporters, this compound increases the intracellular accumulation and retention of doxorubicin in resistant cancer cells, thereby restoring their sensitivity to the drug.
Data Presentation
Clinical Trial Data: this compound with CAF Protocol
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) in patients with advanced or recurrent breast cancer.[7][8]
| Treatment Group | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Dofequidar + CAF | 53.1% | 366 days |
| Placebo + CAF | 42.6% | 241 days |
| P-value | 0.077 | 0.145 |
Table 1: Efficacy of this compound in Combination with CAF Therapy.[7][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the ability of this compound to reverse doxorubicin resistance in cancer cell lines.
Materials:
-
Doxorubicin-resistant and sensitive cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
This compound
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of doxorubicin in the culture medium.
-
Add a fixed, non-toxic concentration of this compound to the appropriate wells.
-
Add the doxorubicin dilutions to the wells, with and without this compound. Include wells with cells and this compound alone as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of doxorubicin that inhibits cell growth by 50%) for each condition. The reversal fold is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of this compound.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Doxorubicin-resistant cancer cells
-
This compound
-
Doxorubicin
-
Matrigel (optional)
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, and doxorubicin + this compound).
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule.
-
Administer doxorubicin (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule, typically 30-60 minutes after this compound administration.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
This protocol measures the effect of this compound on the intracellular accumulation of doxorubicin.
Materials:
-
Doxorubicin-resistant cancer cells
-
This compound
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with a non-toxic concentration of this compound for a specified period (e.g., 1-2 hours).
-
Add doxorubicin to the cell suspension at a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer with an appropriate excitation laser (e.g., 488 nm) and emission filter (e.g., 575/26 nm).
-
Compare the mean fluorescence intensity of cells treated with doxorubicin alone to those treated with the combination of doxorubicin and this compound.
Conclusion
The combination of this compound and doxorubicin represents a promising strategy to overcome multidrug resistance in cancer. The provided protocols offer a framework for researchers to investigate this therapeutic approach further. The ability of this compound to inhibit ABC transporters, particularly ABCG2/BCRP, leads to increased intracellular doxorubicin concentrations and enhanced cytotoxicity in resistant cancer cells. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. Rational design and pre-clinical pharmacology of drugs for reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with Dofequidar Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar Fumarate is a potent, orally active quinoline-based inhibitor of several ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3] These transporters are key mediators of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and contributing to treatment failure.[4][5] By blocking these efflux pumps, this compound can restore or enhance the sensitivity of cancer cells to various anticancer drugs.[2][3] Flow cytometry is a powerful technique for assessing the functional activity of these transporters and the inhibitory effect of compounds like this compound.[6][7] This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based MDR analysis.
Mechanism of Action
This compound competitively inhibits the substrate-binding sites of ABC transporters such as P-gp, MRP1, and BCRP.[2] This inhibition prevents the efflux of fluorescent substrates (e.g., rhodamine 123, mitoxantrone, Hoechst 33342) and chemotherapeutic drugs from the cell, leading to their intracellular accumulation.[1][8] The increase in intracellular fluorescence can be quantified by flow cytometry and serves as a direct measure of the inhibitory activity of this compound.
Applications in Flow Cytometry
-
Functional assessment of P-gp, MRP1, and BCRP activity: Evaluating the efflux pump function in various cell lines or primary patient samples.
-
Screening for MDR inhibitors: Identifying and characterizing new compounds that can reverse multidrug resistance.
-
Investigating the mechanism of drug resistance: Studying the role of specific ABC transporters in the resistance of cancer cells to particular drugs.
-
Preclinical evaluation of MDR modulators: Assessing the efficacy of compounds like this compound in sensitizing cancer cells to chemotherapy.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on ABC transporter function as determined by flow cytometry.
| Cell Line | Transporter | Substrate | This compound Concentration | Fold Increase in Intracellular Substrate Accumulation (Compared to Control) | Reference |
| K562/BCRP | ABCG2/BCRP | Mitoxantrone | Not specified | Dose-dependent increase | [1] |
| K562/DOX | ABCB1/P-gp | Daunorubicin | 10 µM | 3.1-fold | [8] |
| HeLa | ABCG2/BCRP | Hoechst 33342 | Dose-dependent | Reduction in side population | [1] |
Note: The fold increase can vary depending on the cell line, substrate, and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of BCRP (ABCG2) Inhibition by this compound using Mitoxantrone
This protocol is adapted from a study on K562 human leukemia cells overexpressing BCRP.[1]
Materials:
-
K562 or K562/BCRP cells
-
This compound
-
Mitoxantrone (MXR)
-
Fumitremorgin C (FTC) (as a positive control for BCRP inhibition)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium
-
Flow cytometer (e.g., Beckman Coulter Cytomics FC500 or equivalent) with 630 nm excitation
Procedure:
-
Cell Preparation:
-
Culture K562 or K562/BCRP cells to a density of approximately 5 x 10^5 cells/mL.
-
Harvest the cells by centrifugation and resuspend in fresh culture medium.
-
-
Inhibitor and Substrate Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In separate tubes, aliquot 5 x 10^5 cells.
-
To the test sample, add this compound to the desired final concentration.
-
To the positive control sample, add FTC to a final concentration of 10 µM.
-
To the negative control sample, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for 30 minutes at 37°C.
-
Add mitoxantrone to a final concentration of 3 µM to all tubes.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells with ice-cold PBS.
-
Centrifuge at 400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 630 nm excitation laser.
-
Measure the intracellular fluorescence of mitoxantrone.
-
Gate on the viable cell population based on forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the fold increase in MFI in the presence of this compound compared to the vehicle control.
-
Protocol 2: General Protocol for Assessing P-gp (ABCB1) Function using a Fluorescent Substrate
This protocol provides a general framework for assessing P-gp inhibition.
Materials:
-
Cancer cell line with known P-gp expression (e.g., K562/ADM, MES-SA/Dx5)
-
This compound
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM, Daunorubicin)[9][10]
-
Verapamil or Cyclosporin A (as positive controls for P-gp inhibition)[8]
-
Cell culture medium
-
PBS
-
Flow cytometer with appropriate lasers and filters for the chosen fluorescent substrate
Procedure:
-
Cell Preparation:
-
Seed and culture cells to achieve a logarithmic growth phase.
-
Harvest and wash the cells, resuspending them at a concentration of 1 x 10^6 cells/mL in culture medium.
-
-
Inhibitor Incubation:
-
Aliquot cells into flow cytometry tubes.
-
Add this compound at various concentrations to different tubes.
-
Include positive control (e.g., Verapamil) and vehicle control tubes.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Loading:
-
Add the fluorescent P-gp substrate to all tubes at its optimal concentration (to be determined empirically).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Period (Optional but recommended for efflux assays):
-
Wash the cells to remove excess substrate.
-
Resuspend the cells in fresh, pre-warmed medium with and without the inhibitors.
-
Incubate for an additional 30-60 minutes at 37°C to allow for substrate efflux.
-
-
Flow Cytometry Analysis:
-
Wash the cells with cold PBS.
-
Resuspend in cold PBS for analysis.
-
Acquire data on the flow cytometer, measuring the fluorescence of the substrate.
-
-
Data Analysis:
-
Compare the MFI of cells treated with this compound to the vehicle control. A higher MFI indicates inhibition of efflux.
-
Visualizations
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Flow cytometric analysis of P-glycoprotein expression and drug efflux in human soft tissue and bone sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Dofequidar Fumarate in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dofequidar Fumarate in human plasma. This compound is a third-generation P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) inhibitor that has been investigated for its potential to overcome multidrug resistance in cancer chemotherapy.[1] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development research. The protocol outlines a straightforward protein precipitation procedure for sample preparation followed by reversed-phase HPLC analysis with UV detection. The method has been developed to be simple, rapid, and suitable for high-throughput analysis. All experimental protocols and data are presented to guide researchers in implementing this method.
Introduction
This compound is a potent inhibitor of ATP-binding cassette (ABC) transporters, which are known to confer multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1] By inhibiting these transporters, this compound can sensitize cancer cells to the effects of anticancer drugs.[1] Accurate quantification of this compound in biological matrices such as plasma is essential for evaluating its pharmacokinetic profile and for understanding its clinical efficacy and safety.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and reproducibility.[2][3] This application note provides a detailed protocol for the determination of this compound in human plasma using HPLC with UV detection. The method involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Verapamil
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[5][6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength for Dofequidar) |
| Internal Standard | Verapamil |
Method Validation
The bioanalytical method should be validated in accordance with regulatory guidelines, such as those from the US Food and Drug Administration (FDA).[7] The key validation parameters are summarized in the following table.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of ABCG2-mediated drug efflux by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for quantifying this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine use in research and clinical settings. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be a valuable tool for researchers studying the pharmacokinetics and pharmacodynamics of this compound and its role in overcoming multidrug resistance in cancer therapy.
References
- 1. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis of Plasma from Breast Cancer Patients Using Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry: An Untargeted Study [mdpi.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Side Population Assay Using Dofequidar Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Side Population (SP) assay is a widely used method to identify and isolate stem-like cell populations based on their ability to efflux fluorescent dyes such as Hoechst 33342. This efflux capacity is primarily mediated by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP). Cancer stem cells (CSCs) often exhibit an SP phenotype and the overexpression of ABCG2 is linked to multidrug resistance. Dofequidar Fumarate is a potent inhibitor of ABC transporters, including ABCG2, and can be effectively used as a negative control in SP assays to confirm the role of these transporters in the observed phenotype.[1][2] These application notes provide a detailed protocol for performing a side population assay using this compound as a specific inhibitor of the ABCG2 transporter.
Mechanism of Action: this compound in Side Population Assays
The SP phenotype is characterized by a distinct, low-fluorescence population of cells when stained with Hoechst 33342 and analyzed by flow cytometry.[3] This is due to the active efflux of the dye by ABC transporters. This compound inhibits the function of ABCG2, preventing the efflux of Hoechst 33342 from the cells.[1][2] Consequently, in the presence of this compound, the SP fraction of cells will diminish or disappear, as these cells will retain the dye and exhibit higher fluorescence, merging with the main population. This specific inhibition confirms that the low fluorescence of the SP is due to the activity of ABCG2 or other Dofequidar-sensitive ABC transporters.
Data Presentation
Table 1: Recommended Reagent Concentrations for Side Population Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Hoechst 33342 | 1 mg/mL in dH₂O | 2.5 - 10 µg/mL | Stains cellular DNA |
| This compound | 10 mM in DMSO | 1 - 10 µM | Inhibits ABCG2 transporter |
| Verapamil | 50 mM in Ethanol | 50 - 100 µM | Broad-spectrum ABC transporter inhibitor (alternative control) |
| Fumitremorgin C (FTC) | 10 mM in DMSO | 10 µM | Specific ABCG2 inhibitor (alternative control) |
| Propidium Iodide (PI) or 7-AAD | 1 mg/mL in PBS | 1 - 2 µg/mL | Excludes non-viable cells from analysis |
Table 2: Example of Expected Results from Side Population Analysis
| Cell Line | Treatment | % Side Population (SP) |
| Human Cancer Cell Line (e.g., HeLa, K562) | Vehicle Control (DMSO) | 1.5 - 5.0% |
| Human Cancer Cell Line (e.g., HeLa, K562) | This compound (5 µM) | < 0.5% |
| Human Cancer Cell Line (e.g., HeLa, K562) | Fumitremorgin C (10 µM) | < 0.5% |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Hoechst 33342 Stock Solution (1 mg/mL): Dissolve 10 mg of Hoechst 33342 powder in 10 mL of sterile distilled water. Aliquot and store at -20°C, protected from light.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration. Aliquot and store at -20°C.
-
Staining Medium: Prepare a solution of DMEM or RPMI-1640 medium supplemented with 2% Fetal Bovine Serum (FBS) and 10 mM HEPES.
Protocol 2: Side Population Staining Protocol
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed (37°C) staining medium.
-
-
Control and Experimental Groups:
-
Unstained Control: 1 mL of cell suspension without any dye.
-
Hoechst Stained (SP detection): 1 mL of cell suspension.
-
Inhibitor Control (this compound): 1 mL of cell suspension. Add this compound to a final concentration of 1-10 µM. Pre-incubate for 15 minutes at 37°C. A dose-response experiment is recommended to determine the optimal concentration for your cell type. A concentration of 5 µM is a good starting point.[2]
-
-
Hoechst Staining:
-
To the "Hoechst Stained" and "Inhibitor Control" tubes, add Hoechst 33342 to a final concentration of 5 µg/mL.
-
Incubate all tubes for 90 minutes at 37°C in a shaking water bath, protected from light.
-
-
Washing:
-
After incubation, immediately place the tubes on ice to stop the efflux of the dye.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 2 mL of ice-cold PBS.
-
Repeat the wash step.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD to a final concentration of 1-2 µg/mL to all tubes except the unstained control. This allows for the exclusion of dead cells during analysis.
-
Keep the cells on ice and protected from light until analysis.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a UV laser (for Hoechst 33342 excitation) and appropriate filters for detecting blue and red fluorescence.
-
Set up the detectors to measure Hoechst blue (e.g., 450/20 nm bandpass filter) and Hoechst red (e.g., 675/20 nm bandpass filter) fluorescence.
-
Use the unstained control to set the forward and side scatter voltages and to adjust for autofluorescence.
-
-
Data Acquisition:
-
Acquire data for the Hoechst stained sample. The side population will appear as a small, distinct population of cells with low blue and red fluorescence, branching off the main population.
-
Acquire data for the this compound-treated sample. The side population should be significantly reduced or absent.
-
-
Gating Strategy:
-
First, gate on the viable cell population using the viability dye (PI or 7-AAD negative).
-
From the viable population, create a dot plot of Hoechst blue versus Hoechst red fluorescence.
-
Identify the main population of cells and the dimly stained side population tail.
-
Use the this compound-treated sample to confirm the position of the SP gate. The gate should be set such that the population that disappears in the presence of the inhibitor is defined as the side population.
-
Mandatory Visualizations
Caption: Mechanism of this compound in SP Assay.
References
- 1. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Cancer Stem Cells by Side Population Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dofequidar Fumarate Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofequidar Fumarate, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is sparingly soluble in water. Its aqueous solubility is reported to be approximately 1 mg/mL, though achieving this concentration often requires techniques such as sonication.[1] The solubility can be influenced by several factors, including pH, temperature, and the presence of co-solvents.
Q2: Why is my this compound not dissolving in water or precipitating out of solution?
A2: this compound is a weakly basic compound, and its solubility is highly pH-dependent. Precipitation can occur due to a variety of factors, including:
-
pH of the solution: As a weak base, this compound is more soluble in acidic conditions where it can be protonated. In neutral or alkaline solutions, its solubility significantly decreases, which can lead to precipitation.
-
Concentration: Attempting to prepare a solution at a concentration higher than its intrinsic solubility at a given pH and temperature will result in precipitation.
-
Temperature: While not extensively documented for this compound specifically, the solubility of most compounds is temperature-dependent. Changes in temperature during storage or experimentation can affect solubility.
-
Improper dissolution technique: Simply adding the powder to water without adequate mixing or energy input (like sonication) may result in incomplete dissolution.
Q3: How does pH affect the solubility of this compound?
A3: Dofequidar is a quinoline derivative and is expected to behave as a weak base. The fumarate salt form is used to improve its aqueous solubility. The solubility of weakly basic salts is generally highest at acidic pH and decreases as the pH approaches and surpasses the pKa of the basic functional group. At lower pH, the basic nitrogen atoms in the Dofequidar molecule become protonated, leading to a more soluble, charged species. As the pH increases, the compound deprotonates to its less soluble free base form.
Q4: What is the pKa of this compound?
Q5: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?
A5: Yes, co-solvents are commonly used to increase the solubility of poorly soluble compounds like this compound. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice, with reported solubility of up to 100 mg/mL.[1] For in vivo studies, specific solvent systems are recommended (see Data Presentation section). When using co-solvents, it is critical to consider their compatibility with the experimental system (e.g., cell culture) and to use the lowest effective concentration to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in Water
| Possible Cause | Troubleshooting Step |
| Insufficient energy for dissolution | Vigorously vortex the solution. Use an ultrasonic bath to aid dissolution. Gentle heating (e.g., to 37°C) may also help, but be cautious as it could affect compound stability. |
| Attempting to dissolve at a pH where solubility is low | Prepare the aqueous solution using a slightly acidic buffer (e.g., pH 4-5). Avoid using neutral or alkaline buffers for initial stock preparation. |
| Concentration is too high | Try preparing a more dilute solution. Refer to the solubility data to determine an appropriate starting concentration. |
Issue 2: Precipitation Occurs After Dissolving this compound
| Possible Cause | Troubleshooting Step |
| pH shift upon dilution | When diluting an acidic stock solution into a neutral or alkaline buffer (e.g., cell culture media), the pH of the final solution may be too high to maintain solubility. Perform a serial dilution, and add the this compound solution to the final buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations. |
| Supersaturation | The solution may be temporarily supersaturated and will precipitate over time. Prepare fresh solutions before each experiment and avoid long-term storage of aqueous working solutions. |
| Temperature change | If the solution was prepared with gentle heating, precipitation may occur upon cooling to room temperature or 4°C. Store the solution at the temperature it was prepared at if possible, or prepare it fresh. |
| Interaction with components in the medium | Components in complex media (e.g., proteins in cell culture media) could potentially interact with the compound and cause precipitation. Visually inspect the medium after adding the compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| Water | ~1 mg/mL (1.67 mM) | Requires sonication for dissolution.[1] |
| DMSO | 100 mg/mL (167.32 mM) | Requires sonication for dissolution.[1] |
Table 2: Recommended Solvents for In Vivo Administration
| Solvent System Composition | Achievable Concentration | Remarks |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (4.18 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.18 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.18 mM) | Results in a suspended solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Initial Dispensing: Add the powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, slightly acidic water (e.g., pH 5.0) to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter. Note that this may lead to some loss of the compound if it adsorbs to the filter membrane.
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 4°C for no longer than a few hours. For longer-term storage, it is recommended to prepare aliquots of a DMSO stock solution and store them at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a Concentrated Stock Solution in DMSO: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution using vortexing and sonication if necessary. Store this stock solution in aliquots at -20°C or -80°C.
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in cell culture medium or a suitable buffer.
-
Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the this compound stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
Common pitfalls in Dofequidar Fumarate experiments
Welcome to the technical support center for Dofequidar Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, third-generation, non-competitive inhibitor of ATP-binding cassette (ABC) transporters. Its primary mechanism is the reversal of multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic agents. It is known to inhibit P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] By blocking these transporters, this compound increases the intracellular concentration and enhances the efficacy of various anticancer drugs.
Q2: I am observing lower than expected chemosensitization with this compound. What are the possible causes?
Several factors could contribute to this observation:
-
Suboptimal Concentration: Ensure that the concentration of this compound is optimized for your specific cell line and the chemotherapeutic agent being used. We recommend performing a dose-response matrix experiment to determine the optimal concentrations.
-
Transporter Expression Levels: The expression levels of ABCB1, ABCC1, and ABCG2 can vary significantly between cell lines. Verify the expression of these transporters in your experimental model.[2]
-
Drug-Drug Interactions: this compound can potentially interact with the metabolism of the co-administered chemotherapeutic agent, particularly if it is a substrate of cytochrome P450 enzymes.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh solutions for each experiment.
Q3: Are there any known off-target effects of this compound that I should be aware of?
While this compound is a potent ABC transporter inhibitor, the possibility of off-target effects should always be considered. It is crucial to include appropriate controls in your experiments, such as cell lines with low or no expression of the target transporters, to distinguish between on-target and off-target effects.
Q4: What are the best practices for dissolving and storing this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, the stock solution should be diluted in the appropriate cell culture medium, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).
Troubleshooting Guides
In Vitro Chemosensitization Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability readouts | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination. Practice sterile cell culture techniques. | |
| No significant increase in chemotherapy efficacy | Low expression of target ABC transporters in the cell line. | Confirm transporter expression using qPCR or Western blotting. |
| Inappropriate concentration of this compound or chemotherapeutic agent. | Perform a dose-response matrix to identify synergistic concentrations. | |
| This compound is not active. | Verify the integrity of the compound. Use a fresh stock. | |
| Unexpected cytotoxicity of this compound alone | High concentration of this compound. | Determine the IC50 of this compound alone in your cell line and use non-toxic concentrations for combination studies. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for your cells. |
Side Population (SP) Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution of the SP fraction | Suboptimal Hoechst 33342 staining concentration or incubation time. | Titrate the Hoechst 33342 concentration and optimize the incubation time for your specific cell type. |
| High cell density during staining. | Stain cells at a lower density (e.g., 1x10^6 cells/mL) to ensure adequate dye uptake.[3] | |
| Instrument settings not optimized. | Adjust the flow cytometer's voltage and compensation settings to clearly distinguish the SP from the main population. | |
| No reduction in SP fraction with this compound | SP efflux is not primarily mediated by ABCB1, ABCC1, or ABCG2 in your cell line. | Use other known inhibitors (e.g., Verapamil for ABCB1, Fumitremorgin C for ABCG2) as positive controls to identify the responsible transporter.[3] |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for SP reduction. | |
| High cell death during the assay | Hoechst 33342 toxicity. | Reduce the dye concentration and/or incubation time. |
| Harsh cell handling. | Handle cells gently during staining and washing steps. Use pre-warmed media. |
Experimental Protocols
In Vitro Vesicle Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled substrate into membrane vesicles overexpressing a specific ABC transporter.
Materials:
-
Membrane vesicles containing ABCG2/BCRP protein
-
3H-labeled methotrexate ([3H]MTX)
-
This compound
-
Assay buffer (50 mM MOPS-Tris [pH 7.0], 7.5 mM MgCl2, 70 mM KCl)
-
ATP and AMP solutions (10 mM)
-
Ice-cold stop solution (40 mM MOPS-Tris [pH 7.0], 70 mM KCl)
Procedure:
-
Prepare the reaction mixture (30 µL) on ice: assay buffer, 160 µM cold MTX, various concentrations of this compound, 1 mCi/mL [3H]MTX, and membrane vesicles (25 µg protein).
-
Incubate on ice for 5 minutes.
-
Initiate the transport reaction by adding 20 µL of 10 mM ATP. Use 10 mM AMP as a negative control.
-
Incubate at 37°C for 5 minutes.
-
Terminate the reaction by adding ice-cold stop solution.
-
Trap the membrane vesicles on a filter plate and wash with ice-cold stop solution.
-
Quantify the radioactivity using a scintillation counter.
Cell Viability (Chemosensitization) Assay
This assay determines the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Mitoxantrone, Topotecan)
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound.
-
Replace the medium in the wells with the drug-containing medium. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with the chemotherapeutic agent alone).
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability and determine the IC50 values.
Quantitative Data Summary
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Agents in HeLa-derived Side Population (SP) and Non-SP (NSP) Cells [1]
| Cell Type | Chemotherapeutic Agent | This compound (3 µM) | IC50 (nM) | Fold Sensitization |
| SP | Mitoxantrone | - | 150 | - |
| + | 20 | 7.5 | ||
| NSP | Mitoxantrone | - | 25 | - |
| + | 15 | 1.7 | ||
| SP | Topotecan | - | 800 | - |
| + | 100 | 8.0 | ||
| NSP | Topotecan | - | 120 | - |
| + | 80 | 1.5 |
Table 2: Inhibition of [3H]Methotrexate Transport by Dofequidar in ABCG2/BCRP-overexpressing Membrane Vesicles [1]
| Inhibitor | Concentration | % Inhibition |
| Dofequidar | 1 µM | ~40% |
| 10 µM | ~75% | |
| 100 µM | ~95% | |
| Fumitremorgin C (FTC) | 1 µM | ~80% |
| Verapamil | 100 µM | ~10% |
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting Low Chemosensitization.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
Troubleshooting inconsistent results with Dofequidar Fumarate
Welcome to the technical support center for Dofequidar Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MS-209) is an orally active quinoline-based compound. Its primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] By blocking these efflux pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in multidrug-resistant (MDR) cancer cells, thereby restoring their sensitivity to these drugs.[1][2][3]
Q2: In which experimental systems can this compound be used?
This compound is suitable for a variety of in vitro and in vivo experimental systems. It has been successfully used in cell culture experiments with various cancer cell lines to study the reversal of multidrug resistance.[1][2] It is also orally bioavailable and has been used in in vivo studies with tumor xenograft models to enhance the efficacy of chemotherapeutic drugs.[1][2]
Q3: What are the known targets of this compound?
This compound is a potent inhibitor of the following ABC transporters:
-
P-glycoprotein (P-gp, ABCB1)
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)
-
Breast Cancer Resistance Protein (BCRP, ABCG2)[1]
Q4: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months.[4][5]
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, ranging from suboptimal experimental conditions to the inherent biological complexity of multidrug resistance. This guide addresses common issues in a question-and-answer format.
Issue 1: Suboptimal Inhibition of Drug Efflux
Q: I am not observing the expected level of chemosensitization or increase in intracellular drug accumulation. What could be the reason?
Possible Causes and Solutions:
-
Inadequate Concentration of this compound: The concentration of this compound may be too low to effectively inhibit the target ABC transporters.
-
Cell Line-Specific Expression of ABC Transporters: The expression levels and types of ABC transporters can vary significantly between different cell lines. Your cell line may express transporters that are not inhibited by this compound, or the expression of its targets may be exceptionally high, requiring higher concentrations for inhibition.
-
Recommendation: Characterize the expression profile of ABC transporters (P-gp, MRP1, BCRP) in your cell line using techniques like qPCR or Western blotting.
-
-
Compound Stability and Solubility: this compound may have degraded or precipitated in your experimental medium.
-
Recommendation: Prepare fresh solutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not cause precipitation. Refer to the solubility data in the tables below.
-
Issue 2: High Experimental Variability
Q: I am observing significant variability in my results between experiments. How can I improve consistency?
Possible Causes and Solutions:
-
Inter-laboratory and Inter-experimental Variability: Studies have shown that there can be significant variability in the IC50 values of P-gp inhibitors across different laboratories and even between experiments within the same lab. This can be due to differences in cell culture conditions, passage number, and specific experimental protocols.
-
Recommendation: Standardize your experimental protocol as much as possible. This includes using cells within a consistent range of passage numbers, maintaining consistent seeding densities, and ensuring precise timing of drug additions.
-
-
Influence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability and activity.
-
Recommendation: If you suspect serum protein binding is an issue, you can try reducing the serum concentration during the drug treatment period, if your cells can tolerate it. Alternatively, perform experiments in serum-free media for short durations.
-
Issue 3: Unexpected Cellular Effects
Q: I am observing unexpected changes in cell morphology or viability even at low concentrations of this compound alone. What could be the cause?
Possible Causes and Solutions:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that are independent of its ABC transporter inhibition.[7] These could include interactions with other proteins, such as kinases.[8]
-
Recommendation: It is crucial to include a "this compound only" control group in your experiments to assess its intrinsic effects on your cells. If significant toxicity is observed, consider using lower concentrations in combination with your chemotherapeutic agent.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (167.32 mM) | Ultrasonic treatment may be needed for complete dissolution.[5] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.18 mM) | Clear solution, suitable for in vivo applications.[5] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (4.18 mM) | Forms a suspended solution.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (4.18 mM) | Clear solution, suitable for in vivo applications.[6] |
Table 2: Chemosensitizing Effects of this compound on Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for chemotherapeutic agents in the presence and absence of 3 µM this compound in side population (SP) and non-side population (NSP) cells. A decrease in the GI50 value in the presence of Dofequidar indicates sensitization.
| Cell Line | Drug | Cell Population | GI50 (nM) without Dofequidar | GI50 (nM) with 3 µM Dofequidar |
| BSY-1 | Mitoxantrone | NSP | 1.8 ± 0.2 | - |
| SP | 7.8 ± 0.9 | 2.1 ± 0.3 | ||
| HBC-5 | Topotecan | NSP | 2.3 ± 0.4 | - |
| SP | 4.9 ± 0.5 | 2.5 ± 0.3 |
Data adapted from Katayama R, et al. Cancer Sci. 2009.[1]
Experimental Protocols
Protocol 1: Intracellular Drug Accumulation Assay
This protocol is used to determine the effect of this compound on the intracellular accumulation of a fluorescent ABC transporter substrate, such as Mitoxantrone (MXR).
Materials:
-
K562 or K562/BCRP cells
-
This compound
-
Mitoxantrone (MXR)
-
Fumitremorgin C (FTC) (as a positive control for BCRP inhibition)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Harvest and count K562 or K562/BCRP cells.
-
Resuspend 5 x 10^5 cells in culture medium.
-
Pre-incubate the cells with or without this compound or FTC at the desired concentration for 30 minutes at 37°C.
-
Add 3 µM MXR to the cell suspension and incubate for an additional 30 minutes at 37°C.
-
After incubation, wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of MXR using a flow cytometer with an excitation wavelength of 630 nm.[1]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits ABC transporters, leading to increased intracellular drug levels and cell death.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results with this compound.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dofequidar (fumarate) Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. immunomart.com [immunomart.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Dofequidar Fumarate off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Dofequidar Fumarate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common experimental issues encountered when using this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity or Reduced Cell Viability | 1. High Concentration: this compound may exhibit off-target effects at high concentrations. 2. Off-Target Inhibition: Inhibition of other ABC transporters like ABCG2 or ABCC1 could be affecting cell viability in your specific cell line.[1][2] 3. Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells. | 1. Titrate Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Assess Off-Target Activity: Use the provided protocols to test for ABCG2 and ABCC1 inhibition. 3. Solvent Control: Always include a vehicle-only control in your experiments. |
| Inconsistent or Variable Results | 1. Compound Instability: this compound may be degrading in your experimental conditions. 2. Cell Line Heterogeneity: The expression of ABC transporters can vary with passage number and culture conditions. 3. Assay Variability: Inconsistent incubation times or reagent concentrations. | 1. Fresh Preparations: Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Consistent Cell Culture: Use cells within a narrow passage number range and maintain consistent culture conditions. 3. Standardize Protocols: Adhere strictly to standardized experimental protocols. |
| Lack of P-gp Inhibition | 1. Low Concentration: The concentration of this compound may be too low to effectively inhibit P-gp in your cell line. 2. Low P-gp Expression: Your cell line may not express sufficient levels of P-gp. 3. Incorrect Assay Conditions: The substrate or conditions for your P-gp activity assay may not be optimal. | 1. Increase Concentration: Cautiously increase the concentration of this compound, while monitoring for cytotoxicity. 2. Verify P-gp Expression: Confirm P-gp expression in your cell line using Western blot or qPCR. 3. Optimize Assay: Ensure your P-gp activity assay is validated and optimized for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-binding cassette (ABC) transporter inhibitor. Its primary on-target effect is the inhibition of P-glycoprotein (P-gp, also known as ABCB1), a drug efflux pump.[1] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their efficacy.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other ABC transporters, notably ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1).[1][2] Inhibition of these transporters can lead to altered drug disposition and potentially contribute to unexpected experimental outcomes.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for P-gp inhibition without inducing significant cytotoxicity.
Q4: How can I be sure that the observed effects are due to P-gp inhibition and not off-target effects?
A4: To differentiate between on-target and off-target effects, you can use cell lines with varying expression levels of P-gp, ABCG2, and ABCC1. Additionally, employing specific substrates and inhibitors for each transporter in your assays can help dissect the contribution of each.
Q5: Are there known drug interactions with this compound?
A5: As with many P-gp inhibitors, there is a potential for drug-drug interactions, particularly with drugs that are substrates of cytochrome P450 (CYP) enzymes. It is advisable to check the metabolic pathways of any co-administered compounds.
Data Presentation
Inhibitory Profile of this compound
| Transporter | Known Inhibition by this compound |
| ABCB1 (P-gp) | Yes[1] |
| ABCG2 (BCRP) | Yes[1][2] |
| ABCC1 (MRP1) | Yes[1] |
Representative Data: Chemosensitization by this compound
The following table provides an example of how this compound can sensitize cancer cells to chemotherapeutic drugs. Data is adapted from a study on cancer stem-like side population (SP) cells.[1]
| Cell Line | Chemotherapeutic Agent | GI50 (µM) without Dofequidar | GI50 (µM) with 3 µM Dofequidar |
| HeLa SP | Mitoxantrone | 0.8 | 0.05 |
| HBC-5 SP | Mitoxantrone | 0.6 | 0.04 |
| BSY-1 SP | Mitoxantrone | 0.7 | 0.06 |
| HeLa SP | Topotecan | 1.5 | 0.1 |
| HBC-5 SP | Topotecan | 1.2 | 0.08 |
| BSY-1 SP | Topotecan | 1.4 | 0.09 |
Experimental Protocols
Protocol 1: Calcein AM Efflux Assay for ABC Transporter Activity
This assay measures the activity of ABC transporters, including P-gp and ABCC1, by quantifying the efflux of the fluorescent substrate Calcein AM.
Materials:
-
Cells of interest
-
This compound
-
Calcein AM (stock solution in DMSO)
-
Positive control inhibitors (e.g., Verapamil for P-gp)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with HBSS. Add HBSS containing the desired concentrations of this compound, a positive control inhibitor, or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Calcein AM Loading: Add Calcein AM to each well to a final concentration of 0.25-1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the Calcein AM solution and wash the cells three times with ice-cold HBSS to stop the efflux.
-
Fluorescence Measurement: Add fresh HBSS to each well and measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Increased fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of Calcein AM efflux.
Protocol 2: Rhodamine 123 Efflux Assay
This assay is commonly used to assess the function of P-gp and other transporters that efflux the fluorescent substrate Rhodamine 123.
Materials:
-
Cells of interest
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
Positive control inhibitor (e.g., Verapamil)
-
HBSS or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound, a positive control inhibitor, or vehicle control to the respective tubes and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Centrifuge the cells and resuspend them in fresh, pre-warmed HBSS without Rhodamine 123. Incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Data Analysis: A shift to higher fluorescence intensity in cells treated with this compound compared to the vehicle control indicates inhibition of Rhodamine 123 efflux.
Visualizations
Caption: this compound's mechanism of action, including on- and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar Fumarate cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxicity with Dofequidar Fumarate, particularly at high concentrations.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in a Cell Viability Assay (e.g., MTT, XTT)
Question: We are observing significant cell death in our cancer cell line with this compound alone at concentrations intended for chemosensitization studies. This is contrary to literature suggesting it has low intrinsic toxicity. What could be the cause?
Answer:
Several factors could contribute to this observation:
-
Off-Target Effects at High Concentrations: While this compound is a known ABC transporter inhibitor, high concentrations may lead to off-target effects.[1][2] It is crucial to determine if the observed cytotoxicity is due to interactions with other cellular components.
-
Mitochondrial Toxicity: Some compounds can impair mitochondrial function, leading to a decrease in cell viability.[3][4][5] This can be particularly relevant in assays like MTT, which measure mitochondrial reductase activity.
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this compound that has not been previously characterized.
-
Experimental Artifacts: Issues with reagent preparation, incubation times, or plate reader settings can all contribute to erroneous results.
Troubleshooting Steps:
-
Confirm Drug Concentration and Purity: Verify the stock solution concentration and ensure the compound's purity.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 value in your specific cell line.
-
Use an Orthogonal Cytotoxicity Assay: Switch to a different viability assay that relies on a different cellular mechanism. For example, if you are using an MTT assay (measures metabolic activity), try a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[6][7][8]
-
Assess Apoptosis: Use an Annexin V/PI staining assay to determine if the observed cell death is due to apoptosis or necrosis.[9][10][11][12][13]
-
Evaluate Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess if this compound is disrupting the mitochondrial membrane potential.[4][5]
Issue 2: High Background Signal in Cytotoxicity Assays
Question: Our negative control wells (cells treated with vehicle) are showing a high background signal in our cytotoxicity assay, making it difficult to interpret the results for this compound.
Answer:
High background can be a common issue in plate-based assays. Here are some potential causes and solutions:
-
Contamination: Bacterial or yeast contamination can lead to high background signals. Ensure sterile technique and check cultures for any signs of contamination.
-
Reagent Issues: Improperly prepared or stored reagents can contribute to high background. Prepare fresh reagents and store them according to the manufacturer's instructions.
-
Assay-Specific Issues:
-
MTT Assay: High cell density or prolonged incubation times can lead to excessive formazan crystal formation. Optimize cell seeding density and incubation time.
-
LDH Assay: Serum in the culture medium contains LDH, which can elevate the background. Use serum-free medium or a low-serum medium during the assay.[8]
-
Fluorescence-Based Assays: The compound itself might be autofluorescent at the excitation/emission wavelengths used. Run a control with this compound in cell-free medium to check for autofluorescence.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is primarily known as a third-generation inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1/P-gp), multidrug resistance-associated protein 1 (ABCC1/MRP1), and breast cancer resistance protein (ABCG2/BCRP).[14][15] It works by blocking the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.
Q2: Is this compound expected to be cytotoxic on its own?
A2: Generally, this compound is considered to have low intrinsic toxicity at concentrations typically used for multidrug resistance (MDR) reversal studies. However, at higher concentrations, off-target effects or cell-line specific sensitivities could lead to cytotoxicity.
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: While specific off-target effects of high-concentration this compound are not well-documented in publicly available literature, it is plausible that at high concentrations, it could interact with other cellular targets, potentially leading to mitochondrial dysfunction or the induction of apoptosis.[1][2] Further investigation using specific assays is recommended if off-target cytotoxicity is suspected.
Q4: How can I differentiate between apoptosis and necrosis induced by high concentrations of this compound?
A4: The Annexin V/PI apoptosis assay is the standard method for this purpose.[9][10][11][12][13]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
Q5: Could the fumarate salt itself be contributing to cytotoxicity?
A5: While less likely to be the primary cause, it is a possibility. A proper vehicle control (culture medium with the same concentration of the vehicle used to dissolve the this compound) is essential to rule out any effects of the solvent or the salt.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Example)
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Exposure Time (hrs) |
| MCF-7 | Breast | > 50 | MTT | 72 |
| A549 | Lung | 35.2 | XTT | 48 |
| K562 | Leukemia | > 50 | LDH | 72 |
| HCT116 | Colon | 42.8 | Resazurin | 48 |
Note: The data in this table is for illustrative purposes only and is not based on published experimental results. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or other compounds) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on common LDH assay kits.[6][7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry-based apoptosis detection.[9][10][11][12][13]
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired in appropriate culture vessels.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, using appropriate controls for setting compensation and gates.
Signaling Pathways and Workflows
Caption: Potential on-target and off-target effects of high concentrations of this compound.
Caption: Experimental workflow for investigating unexpected cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ks.uiuc.edu [ks.uiuc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Dofequidar Fumarate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of Dofequidar Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent, orally active inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are ATP-binding cassette (ABC) transporters.[1] These transporters are present in the intestinal epithelium and act as efflux pumps, actively removing a wide range of drugs from cells back into the intestinal lumen, thereby limiting their absorption and reducing oral bioavailability.[2][3] For drugs that are substrates of P-gp and BCRP, their oral uptake can be low and variable, posing a significant challenge in achieving therapeutic concentrations.[2]
Q2: What are the primary mechanisms that limit the oral bioavailability of this compound?
A2: The primary mechanisms limiting the oral bioavailability of this compound, a quinoline derivative, are likely its poor aqueous solubility and its susceptibility to efflux by transporters like P-gp and BCRP.[1][4] Although it is an inhibitor of these pumps, it may also be a substrate. Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. The efflux transporters in the small intestine can then actively pump the absorbed drug back into the gut lumen, further reducing the net amount of drug that reaches systemic circulation.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble P-gp/BCRP inhibitors like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds like this compound. These can be broadly categorized as:
-
Solubility Enhancement:
-
pH adjustment: Using buffering agents to maintain an optimal pH for solubility in the gastrointestinal tract.
-
Co-solvents: Employing a mixture of water-miscible solvents to increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug and increase its apparent solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes, thereby increasing solubility.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate.
-
-
Permeability Enhancement and Efflux Inhibition:
-
Lipid-based formulations: These include self-microemulsifying drug delivery systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles. These formulations can improve solubility and lymphatic uptake, and some lipidic excipients can also inhibit P-gp.[3][5]
-
Use of P-gp/BCRP inhibiting excipients: Certain pharmaceutical excipients, such as Tween 20, Pluronic P85, and Vitamin E TPGS, have been shown to inhibit the function of P-gp and BCRP, thereby increasing the absorption of substrate drugs.[6][7][8]
-
Troubleshooting Guide for Low Oral Bioavailability of this compound
This guide addresses common issues encountered during preclinical oral bioavailability studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (e.g., incorrect placement of gavage needle).2. Formulation instability or inhomogeneity.3. Differences in food intake (food effect).4. Inter-animal differences in metabolism or transporter expression. | 1. Ensure all personnel are properly trained in oral gavage techniques. Verify needle placement.2. Prepare fresh formulations and ensure homogeneity before each dose. Conduct stability studies of the formulation.3. Fast animals overnight before dosing to minimize food effects. Provide standardized feed.4. Increase the number of animals per group to improve statistical power. |
| Low Cmax and AUC after oral administration. | 1. Poor aqueous solubility leading to low dissolution rate.2. Significant P-gp/BCRP-mediated intestinal efflux.3. First-pass metabolism in the gut wall or liver. | 1. Improve Solubility: - Micronize the drug substance to increase surface area. - Formulate as a solid dispersion with a hydrophilic polymer. - Use a lipid-based formulation (e.g., SMEDDS) or a microemulsion.[9]2. Inhibit Efflux: - Co-administer with a known potent P-gp/BCRP inhibitor. - Formulate with excipients that have P-gp/BCRP inhibitory activity (e.g., Tween 20, Pluronic P85).[6][7]3. Assess Metabolism: - Conduct in vitro metabolism studies using liver microsomes to understand the metabolic pathways. - If metabolism is extensive, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification). |
| "Flip-flop" pharmacokinetics observed (absorption rate is slower than elimination rate). | 1. Slow dissolution of the drug from the formulation.2. Controlled-release properties of the formulation.3. Gastric emptying rate is the rate-limiting step. | 1. Improve the dissolution rate by reducing particle size or using a more soluble form.2. If not intended, re-evaluate the formulation for any components that might be causing sustained release.3. Administer the drug in a solution to bypass dissolution limitations. |
| No detectable plasma concentrations. | 1. Extremely low bioavailability.2. Analytical method not sensitive enough.3. Issues with sample collection or processing (e.g., drug degradation in plasma). | 1. Employ a more advanced formulation strategy, such as a nanoemulsion or a self-microemulsifying drug delivery system (SMEDDS).2. Validate the analytical method to ensure it has the required lower limit of quantification (LLOQ).3. Check the stability of the drug in plasma at different storage conditions. Use appropriate anticoagulants and protease inhibitors if necessary. |
Data Presentation: Impact of Formulation on Bioavailability of P-gp/BCRP Inhibitors
Table 1: Pharmacokinetic Parameters of Tariquidar in Rats with Different Formulations (15 mg/kg oral dose) [10][11]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Oral Bioavailability (F%) |
| Formulation A (Solution) | 1.3 | 2.0 | 8.8 | 71.6% |
| Formulation B (Microemulsion) | 1.5 | 4.0 | 10.6 | 86.3% |
Table 2: Effect of P-gp/BCRP Inhibiting Excipients on the Oral Bioavailability of Topotecan (a BCRP substrate) in Mice [6][7]
| Treatment (Oral) | Topotecan AUC (ng·h/mL) | Fold Increase in AUC |
| Topotecan alone | 100 (normalized) | 1.0 |
| Topotecan + Pluronic P85 | 200 | 2.0 |
| Topotecan + Tween 20 | 180 | 1.8 |
Experimental Protocols
Protocol for Oral Administration in Rats (Oral Gavage)
Materials:
-
This compound formulation
-
Appropriate size gavage needles (e.g., 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water to minimize food effects on drug absorption.
-
Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the formulation. The typical dosing volume for rats is 5-10 mL/kg.
-
Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the esophagus. There should be no resistance. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is correctly placed, administer the formulation slowly and steadily.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol for Blood Sampling in Rats (via Tail Vein)
Materials:
-
Heparinized capillary tubes or syringes with small gauge needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)
-
Anesthesia (if required and justified in the protocol)
-
Heat lamp or warming pad
Procedure:
-
Animal Warming: Warm the rat's tail using a heat lamp to dilate the tail veins, making blood collection easier.
-
Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect a small volume of blood (e.g., 100-200 µL) from the lateral tail vein into a microcentrifuge tube.
-
Plasma Preparation: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube and store at -80°C until analysis.
Protocol for Plasma Sample Analysis (LC-MS/MS)
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify drug concentrations in biological matrices like plasma.
Procedure Outline:
-
Sample Preparation (Protein Precipitation): a. Thaw the plasma samples on ice. b. To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent (e.g., 150 µL of acetonitrile) containing an internal standard (a molecule structurally similar to this compound). c. Vortex the mixture to ensure complete protein precipitation. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC Separation: a. Inject a small volume of the supernatant onto a suitable HPLC column (e.g., a C18 column). b. Use a mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other plasma components.
-
MS/MS Detection: a. The eluent from the HPLC column is introduced into the mass spectrometer. b. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound and the internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: a. A calibration curve is generated by analyzing standards of known this compound concentrations in blank plasma. b. The concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Caption: P-glycoprotein (P-gp) mediated drug efflux cycle and its inhibition by Dofequidar.
References
- 1. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the oral drug absorption of topotecan through the inhibition of intestinal xenobiotic efflux transporter, breast cancer resistance protein, by excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 9. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dofequidar Fumarate Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Dofequidar Fumarate in cell lines. This compound is a potent inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1/P-gp), MRP1 (ABCC1), and BCRP (ABCG2), which are key mediators of multidrug resistance (MDR) in cancer cells.[1][2] Resistance to this compound can arise from various mechanisms, hindering its efficacy in sensitizing cancer cells to chemotherapeutic agents. This guide offers insights and protocols to identify and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound functions by inhibiting the efflux activity of ABC transporters.[1][2] These transporters are cellular pumps that actively remove a wide range of structurally diverse compounds, including many anticancer drugs, from the cell interior. By blocking these pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their cytotoxic effects.
Q2: My cells are showing resistance to a chemotherapeutic agent even in the presence of this compound. What are the possible reasons?
Several factors could contribute to this observation:
-
High levels of ABC transporter expression: The concentration of this compound may be insufficient to inhibit the large number of efflux pumps on the cell surface.
-
Involvement of other resistance mechanisms: Resistance may be mediated by mechanisms independent of the ABC transporters that this compound inhibits. These can include altered drug metabolism, mutations in the drug target, or defects in apoptotic pathways.[3]
-
Suboptimal experimental conditions: Issues with drug stability, incubation times, or cell health can affect the apparent efficacy of this compound.
-
Expression of other ABC transporters: The cancer cells might be expressing other ABC transporters that are not inhibited by this compound and are responsible for the drug efflux.
Q3: How can I confirm that ABC transporters are responsible for the resistance in my cell line?
The most direct method is to measure the activity of the efflux pumps. A common and effective method is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp and other transporters. Cells with high efflux activity will show lower intracellular fluorescence. This can be measured using flow cytometry or a fluorescence plate reader. A significant increase in rhodamine 123 accumulation in the presence of an inhibitor like this compound would confirm the involvement of these transporters.
Q4: Are there alternative strategies to overcome resistance if this compound is not effective?
Yes, several alternative approaches can be explored:
-
siRNA-mediated knockdown: Directly targeting the expression of the specific ABC transporter (e.g., ABCB1) using small interfering RNA (siRNA) can be a highly specific way to reverse resistance.[4]
-
Use of other inhibitors: Different inhibitors may have better efficacy in your specific cell line. Examples include elacridar and tariquidar, which are also potent P-gp inhibitors.[4]
-
Nanoparticle-based drug delivery: Encapsulating the chemotherapeutic agent in nanoparticles can help bypass the efflux pumps and increase intracellular drug concentration.[5]
-
Combination with agents that modulate other resistance pathways: If resistance is multifactorial, a combination approach targeting different mechanisms may be necessary.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value of a chemotherapeutic agent in the presence of this compound.
This is a common indicator of resistance. The following steps will help you troubleshoot this issue.
Experimental Workflow for Troubleshooting High IC50 Values
Caption: A stepwise workflow to diagnose and address high IC50 values observed in the presence of this compound.
Troubleshooting Steps:
-
Confirm ABC Transporter Activity:
-
Protocol: Rhodamine 123 Efflux Assay (see detailed protocol below).
-
Expected Outcome: In resistant cells, you should observe low intracellular rhodamine 123 fluorescence. Co-incubation with an effective concentration of this compound should significantly increase the fluorescence.
-
Troubleshooting:
-
No change in fluorescence with this compound: This suggests that the resistance is not primarily mediated by the ABC transporters targeted by this compound, or the concentration is too low.
-
Slight increase in fluorescence: The transporter expression might be extremely high, requiring a higher concentration of the inhibitor.
-
-
-
Quantify ABC Transporter Expression:
-
Protocol: Western Blot for ABCB1/P-gp (see detailed protocol below).
-
Expected Outcome: Resistant cell lines will show a significantly higher band intensity for P-gp compared to the sensitive parental cell line.
-
Troubleshooting:
-
Low P-gp expression in resistant cells: Resistance is likely due to other mechanisms.
-
No P-gp expression detected: Ensure your antibody is validated and the protocol is optimized. Consider qRT-PCR to check for mRNA levels.
-
-
-
Validate the Role of the Transporter:
-
Protocol: siRNA-mediated Knockdown of ABCB1 (see detailed protocol below).
-
Expected Outcome: Successfully knocking down ABCB1 should re-sensitize the resistant cells to the chemotherapeutic agent, resulting in a lower IC50 value.
-
Troubleshooting:
-
No change in IC50 after knockdown: Confirm knockdown efficiency via Western blot or qRT-PCR. If knockdown is successful but resistance persists, other mechanisms are at play.
-
-
Quantitative Data Summary
The following table provides an example of expected changes in the half-maximal inhibitory concentration (IC50) of Doxorubicin in a resistant cell line upon various interventions.
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin alone | 0.5 | 1 |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 50 | 100 |
| MCF-7/ADR (Resistant) | Doxorubicin + this compound (1 µM) | 5 | 10 |
| MCF-7/ADR (Resistant) | Doxorubicin + ABCB1 siRNA | 2 | 4 |
Note: These are representative values and actual results may vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in culture medium, both with and without a fixed concentration of this compound (e.g., 1 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium alone as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Rhodamine 123 Efflux Assay
Objective: To functionally assess the efflux activity of ABC transporters.
Methodology:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound or another inhibitor to the designated tubes and pre-incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Western Blot for P-glycoprotein (ABCB1)
Objective: To detect and quantify the expression level of P-glycoprotein.
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 or UIC2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH for normalization.
siRNA-mediated Knockdown of ABCB1
Objective: To specifically reduce the expression of ABCB1 to confirm its role in drug resistance.
Methodology:
-
One day before transfection, seed cells in a 6-well plate so that they are 50-70% confluent on the day of transfection.
-
In a sterile tube, dilute 100 pmol of ABCB1-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the siRNA-transfection reagent complex to each well containing cells and 1.5 mL of fresh serum-free medium.
-
Incubate the cells for 48-72 hours at 37°C.
-
After incubation, the cells can be used for downstream experiments such as cell viability assays or Western blotting to confirm knockdown.
Signaling Pathways and Logical Relationships
Signaling Pathway of ABCB1-Mediated Multidrug Resistance and Points of Intervention
Caption: This diagram illustrates the mechanism of ABCB1-mediated drug resistance and highlights the intervention points for this compound and siRNA.
References
- 1. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adjusting Dofequidar Fumarate treatment duration for optimal effect
Welcome to the technical support center for Dofequidar Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor of P-glycoprotein (P-gp/ABCB1), a key member of the ATP-binding cassette (ABC) transporter family.[1][2] It also demonstrates inhibitory activity against other ABC transporters, including ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1).[2][3][4] By blocking these efflux pumps, this compound increases the intracellular concentration and enhances the efficacy of co-administered chemotherapeutic agents in multidrug-resistant (MDR) cancer cells.[1][2]
Q2: What is the rationale for adjusting the treatment duration of this compound?
A2: Optimizing the duration of this compound exposure is critical for maximizing its chemosensitizing effect. Studies have shown that prolonged inhibition of P-gp, even after the removal of the chemotherapeutic agent, can significantly increase cancer cell mortality.[5][6] This "trapping" of the chemotherapeutic agent within the cell by maintaining P-gp inhibition enhances its cytotoxic effects.[5] Therefore, adjusting the duration of this compound treatment, from short pre-incubation periods to extended co-incubation or post-incubation, can be a key factor in achieving optimal therapeutic outcomes.
Q3: Is continuous exposure to this compound necessary to maintain P-gp inhibition?
A3: Not necessarily. Some potent P-gp inhibitors have shown persistent inhibitory effects for over 22 hours after being removed from the culture medium. This suggests that continuous exposure may not be required to maintain a functional inhibition of P-gp. Intermittent dosing schedules in in vivo studies may be a viable strategy to reduce potential toxicity while maintaining efficacy.
Q4: What are the potential off-target effects or toxicities associated with this compound?
A4: While this compound has been reported to have low toxicity, it is important to consider potential off-target effects.[1] P-gp inhibitors can interact with other cellular systems, notably cytochrome P450 (CYP) enzymes, which can alter the metabolism and pharmacokinetics of co-administered drugs.[7] This can sometimes lead to unpredictable toxicities.[7] In clinical trials, the combination of this compound with CAF chemotherapy was generally well-tolerated, with no statistically significant increase in grade 3/4 adverse events except for neutropenia and leukopenia.[8]
Troubleshooting Guides
Issue 1: High Variability in Drug Accumulation Assays
Possible Causes:
-
Inconsistent Incubation Times: The duration of pre-incubation with this compound and co-incubation with the fluorescent substrate (e.g., Rhodamine 123, Calcein-AM, doxorubicin) can significantly impact intracellular accumulation.
-
Sub-optimal this compound Concentration: The concentration of this compound may not be sufficient to achieve maximal P-gp inhibition.
-
Cellular Health and Density: Variations in cell viability, density, and passage number can affect P-gp expression and overall cellular uptake.
-
Flow Cytometer Settings: Improper voltage settings, compensation, or gating can lead to inaccurate fluorescence measurements.
Solutions:
-
Standardize Incubation Times: Precisely control the timing of all incubation steps. For initial experiments, a 30-minute pre-incubation with this compound followed by a 30-60 minute co-incubation with the substrate is a good starting point.[1]
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for maximal P-gp inhibition in your specific cell line.
-
Ensure Consistent Cell Culture Practices: Use cells within a consistent passage number range, ensure high viability (>95%), and seed cells at a consistent density for each experiment.
-
Optimize Flow Cytometer Settings: Use unstained and single-stained controls to set appropriate voltages and compensation for each experiment. Gate on the live, single-cell population to exclude debris and doublets.
Issue 2: Unexpected Cytotoxicity with this compound Alone
Possible Causes:
-
High Concentration: Although generally having low toxicity, very high concentrations of this compound may induce off-target cytotoxic effects.
-
Prolonged Exposure: Continuous exposure to high concentrations of this compound over extended periods (e.g., > 72 hours) could lead to cellular stress and reduced viability.
-
Cell Line Sensitivity: Certain cell lines may be inherently more sensitive to quinoline-based compounds.
Solutions:
-
Determine IC50: Perform a cytotoxicity assay with this compound alone to determine its IC50 value in your cell line. Use concentrations well below the IC50 for P-gp inhibition studies.
-
Limit Exposure Duration: For initial experiments, limit the total exposure time to this compound to 24-48 hours.
-
Include Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess the baseline cytotoxicity of the solvent.
Issue 3: Lack of Chemosensitization in a Known MDR Cell Line
Possible Causes:
-
Incorrect Dosing Schedule: The timing of this compound administration relative to the chemotherapeutic agent may be suboptimal.
-
Presence of Other Resistance Mechanisms: The cell line may express other drug resistance mechanisms that are not inhibited by this compound.
-
Drug-Drug Interactions: The chemotherapeutic agent may be unstable in the presence of this compound or vice versa.
Solutions:
-
Optimize Dosing Schedule: Experiment with different treatment schedules, such as pre-incubation, co-incubation, and post-incubation of this compound.
-
Characterize Resistance Profile: Confirm the expression of P-gp, ABCG2, and ABCC1 in your cell line. If other resistance mechanisms are suspected, consider using additional inhibitors or different chemotherapeutic agents.
-
Assess Drug Stability: While unlikely to be a major issue, if inconsistent results persist, the stability of the compounds in the experimental conditions can be checked.
Data on Treatment Duration and Efficacy
The following tables summarize hypothetical quantitative data based on typical experimental outcomes when investigating the effect of this compound treatment duration.
Table 1: Effect of this compound Pre-incubation Time on Doxorubicin Accumulation
| Pre-incubation Time with 1 µM this compound | Mean Fluorescence Intensity (MFI) of Doxorubicin | Fold Increase in Doxorubicin Accumulation |
| 0 minutes (co-incubation only) | 1500 | 3.0 |
| 15 minutes | 2500 | 5.0 |
| 30 minutes | 4000 | 8.0 |
| 60 minutes | 4200 | 8.4 |
| Control (Doxorubicin only) | 500 | 1.0 |
Table 2: Impact of this compound Co-incubation Duration on Paclitaxel Cytotoxicity (IC50)
| Co-incubation Duration with 1 µM this compound | IC50 of Paclitaxel (nM) | Fold Sensitization |
| 2 hours | 50 | 4.0 |
| 6 hours | 25 | 8.0 |
| 24 hours | 10 | 20.0 |
| 48 hours | 8 | 25.0 |
| Control (Paclitaxel only) | 200 | 1.0 |
Table 3: In Vivo Xenograft Model: Effect of this compound Dosing Schedule on Tumor Growth Inhibition (TGI)
| Treatment Group | Dosing Schedule | Tumor Volume at Day 21 (mm³) | % TGI |
| Vehicle Control | Daily | 1500 | - |
| Doxorubicin (2 mg/kg) | Q.W. | 1200 | 20% |
| This compound (20 mg/kg) + Doxorubicin (2 mg/kg) | Dofequidar 30 min prior to Doxorubicin (Q.W.) | 600 | 60% |
| This compound (20 mg/kg) + Doxorubicin (2 mg/kg) | Dofequidar daily, Doxorubicin Q.W. | 450 | 70% |
Experimental Protocols
Protocol 1: Intracellular Drug Accumulation Assay using Flow Cytometry
-
Cell Seeding: Seed MDR cells (e.g., K562/BCRP) in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-incubation: Aspirate the medium and add fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. Incubate for the desired pre-incubation time (e.g., 30 minutes) at 37°C.
-
Co-incubation: Add the fluorescent substrate (e.g., 3 µM Mitoxantrone) to each well and incubate for the desired co-incubation time (e.g., 30 minutes) at 37°C.[1]
-
Cell Harvest and Washing: Harvest the cells and wash twice with ice-cold PBS to stop the efflux process.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the intracellular fluorescence using a flow cytometer with the appropriate laser and filter settings (e.g., 630 nm excitation for Mitoxantrone).[1]
Protocol 2: Cytotoxicity Assay (MTS/MTT)
-
Cell Seeding: Seed MDR cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the chemotherapeutic agent (e.g., Paclitaxel) with or without a fixed concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
MTS/MTT Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate until color development.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for high variability in drug accumulation assays.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate Ameliorates Doxorubicin-Induced Cardiotoxicity By Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dofequidar Fumarate and Fluorescent Dye-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Dofequidar Fumarate in experiments involving fluorescent dyes, particularly in the context of ABCG2 transporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters. Its primary mechanism of action is the inhibition of drug efflux pumps, most notably ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).[1][2][3] By blocking these transporters, this compound can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby sensitizing multidrug-resistant cancer cells to treatment.[2][3]
Q2: Which fluorescent dyes are commonly used to assess ABCG2 function in the presence of inhibitors like this compound?
Several fluorescent dyes are known substrates of ABCG2 and are therefore suitable for functional assays. Commonly used dyes include:
-
Hoechst 33342: A DNA-binding dye that is actively extruded by ABCG2.[3][4][5]
-
DyeCycle™ Violet (DCV): Another DNA-binding dye with properties similar to Hoechst 33342, reported to be less toxic.[4][6][7]
-
Pheophorbide a (PhA): A fluorescent substrate used in efflux assays.[8]
-
Mitoxantrone: An intrinsically fluorescent anticancer drug and ABCG2 substrate.
Calcein AM is generally not suitable for ABCG2 assays as it is not a substrate for this transporter.[9][10]
Q3: Could this compound directly interfere with the fluorescence of the dyes used in my assay?
While there is no direct, widespread evidence in the literature of this compound causing significant fluorescence interference, it is a possibility that should be considered, as is the case with any small molecule. Potential interferences could manifest as:
-
Intrinsic Fluorescence: this compound may possess some level of intrinsic fluorescence at the excitation and emission wavelengths of your chosen dye.
-
Fluorescence Quenching: The compound could potentially decrease the fluorescence signal of the dye through quenching mechanisms.
To mitigate these potential issues, it is crucial to include the proper controls in your experimental design.
Q4: What are the recommended working concentrations for this compound and fluorescent dyes in an ABCG2 inhibition assay?
The optimal concentrations will vary depending on the cell line, dye, and specific experimental conditions. However, based on published studies, typical concentration ranges are:
It is always recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in wells containing only this compound and media. | Intrinsic fluorescence of this compound at the wavelengths being used. | 1. Run a fluorescence spectrum scan of this compound in your assay buffer to determine its excitation and emission peaks. 2. If there is spectral overlap, ensure you include a "this compound only" control well and subtract its fluorescence value from all other wells. 3. Consider using a fluorescent dye with excitation/emission wavelengths that do not overlap with this compound's fluorescence. |
| Fluorescence signal is unexpectedly low in the presence of this compound, even lower than the positive control (cells + dye). | 1. Fluorescence quenching of the dye by this compound. 2. Cytotoxicity of this compound at the concentration used, leading to cell death and inability to retain the dye. | 1. To test for quenching: In a cell-free system (e.g., a 96-well plate with assay buffer), mix your fluorescent dye with varying concentrations of this compound and measure the fluorescence. A decrease in signal would indicate quenching. 2. To test for cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with this compound at the concentrations used in your transport assay. |
| No significant difference in fluorescence between cells treated with this compound and untreated cells. | 1. The cell line used does not express functional ABCG2. 2. The concentration of this compound is too low to effectively inhibit ABCG2. 3. The incubation time is not sufficient for dye accumulation or efflux. | 1. Confirm ABCG2 expression in your cell line using methods like Western Blot or qPCR. 2. Perform a dose-response experiment with a range of this compound concentrations. 3. Optimize the incubation times for both the dye and the inhibitor. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Uneven dye or inhibitor distribution. | 1. Ensure a single-cell suspension and uniform seeding. 2. Use calibrated pipettes and proper technique. 3. Gently mix the plate after adding reagents. |
Data Summary
Table 1: Common Fluorescent Dyes for ABCG2 Functional Assays
| Fluorescent Dye | Typical Excitation (nm) | Typical Emission (nm) | Notes |
| Hoechst 33342 | ~350 | ~461 | DNA-binding dye. |
| DyeCycle™ Violet | ~405 | ~450 | DNA-binding dye, potentially less toxic than Hoechst 33342.[6] |
| Pheophorbide a | ~410 | ~675 | Chlorophyll derivative. |
| Mitoxantrone | ~610 | ~685 | Intrinsically fluorescent chemotherapeutic drug. |
Experimental Protocols
Protocol: ABCG2 Inhibition Assay Using Hoechst 33342
This protocol provides a general framework for assessing the inhibitory effect of this compound on ABCG2-mediated efflux of Hoechst 33342.
1. Materials:
-
ABCG2-expressing cells (e.g., MDCKII-ABCG2) and parental cells (e.g., MDCKII)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Hoechst 33342
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
2. Cell Preparation:
-
Seed ABCG2-expressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in pre-warmed assay buffer.
-
Prepare a stock solution of Hoechst 33342 and dilute to the final working concentration (e.g., 5 µM) in pre-warmed assay buffer.
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound solutions to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
Add the Hoechst 33342 solution to all wells (including controls) and incubate for 60 minutes at 37°C, protected from light.
-
Aspirate the solutions and wash the cells twice with ice-cold assay buffer.
-
Add 100 µL of ice-cold assay buffer to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation at ~350 nm and emission at ~461 nm.
4. Controls:
-
Parental cells + Hoechst 33342: To determine baseline fluorescence in the absence of ABCG2.
-
ABCG2-expressing cells + Hoechst 33342: To measure maximum efflux (minimum fluorescence).
-
ABCG2-expressing cells + Hoechst 33342 + known ABCG2 inhibitor (e.g., Ko143): Positive control for inhibition.
-
Wells with this compound only: To measure background fluorescence of the compound.
5. Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the fold-increase in fluorescence in the presence of this compound compared to the untreated ABCG2-expressing cells.
Visualizations
Signaling Pathways and Workflows
Caption: ABCG2 transporter inhibition by this compound.
Caption: Workflow for an ABCG2 inhibition assay.
Caption: Decision tree for troubleshooting fluorescence data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Application of fluorescent dye substrates for functional characterization of ABC multidrug transporters at a single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phenylfurocoumarin Derivative Reverses ABCG2-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
Technical Support Center: Managing Dofequidar Fumarate's Intrinsic Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to control for the intrinsic fluorescence of Dofequidar Fumarate in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
A1: Yes, this compound is a quinoline derivative. Compounds in this class are known to be inherently fluorescent.[1][2][3] While the exact excitation and emission spectra for this compound are not widely published, quinoline derivatives typically fluoresce in the blue-green spectral region.[1][2] Therefore, it is crucial to account for this intrinsic fluorescence in any fluorescence-based assay.
Q2: In which types of assays is this compound's fluorescence likely to be problematic?
A2: The intrinsic fluorescence of this compound can interfere with any assay that relies on fluorescent readouts, particularly those in the blue-green spectrum. This includes, but is not limited to:
-
Flow Cytometry: When using fluorescently labeled antibodies or dyes (e.g., FITC, GFP, PE) for immunophenotyping or functional assays.[4]
-
Fluorescence Microscopy: When visualizing cellular components with fluorophores that have overlapping spectra with this compound.
-
Fluorescence-based reporter assays: Where the expression of fluorescent proteins (e.g., GFP, YFP) is a readout of cellular activity.
-
ABC transporter assays: Which often use fluorescent substrates like Rhodamine 123 or Calcein-AM to measure transporter activity.[5][6][7][8]
Q3: What are the general strategies to control for this compound's intrinsic fluorescence?
A3: There are several effective strategies to mitigate the interference from this compound's autofluorescence:
-
Proper Experimental Controls: Always include controls to measure the specific contribution of this compound to the overall fluorescence signal.
-
Spectral Separation: Utilize fluorescent probes that emit in the red or far-red regions of the spectrum to minimize spectral overlap.
-
Signal Subtraction and Compensation: Employ computational methods to subtract the background fluorescence from this compound.
-
Spectral Unmixing: Use advanced techniques available on modern cytometers and microscopes to mathematically separate the emission spectra of different fluorophores, including the intrinsic fluorescence of this compound.[4][9][10][11]
Troubleshooting Guides
Issue 1: High background fluorescence in all channels during flow cytometry analysis.
Possible Cause: Intrinsic fluorescence of this compound contributing to the signal in multiple detectors.
Solutions:
| Solution | Description | Pros | Cons |
| Run a "Drug-only" Control | Prepare a sample of cells treated only with this compound at the same concentration used in the experiment. | Simple to implement; provides a direct measure of the drug's fluorescence. | Does not correct for spectral overlap in multi-color experiments. |
| Use Compensation Controls | Treat the this compound-treated unstained cells as a separate "fluorophore" and use it to set up a compensation matrix. | Directly subtracts the drug's signal from other channels. | Requires a modern flow cytometer with robust compensation capabilities. |
| Switch to Far-Red Fluorophores | Use antibodies or dyes that emit in the far-red spectrum (e.g., APC, Alexa Fluor 647, or tandem dyes). | Minimizes spectral overlap with the likely blue-green fluorescence of this compound. | May require purchasing new reagents. |
| Perform Spectral Unmixing | If using a spectral cytometer, define the emission spectrum of this compound from the "drug-only" control and use spectral unmixing algorithms to remove its contribution.[4][12] | Highly accurate method for removing autofluorescence. | Requires access to a spectral flow cytometer and appropriate analysis software. |
Issue 2: Diffuse, non-specific background signal in fluorescence microscopy images.
Possible Cause: this compound's fluorescence is obscuring the signal from the specific fluorescent probes.
Solutions:
| Solution | Description | Pros | Cons |
| Image a "Drug-only" Control | Capture images of cells treated only with this compound using the same imaging settings. | Establishes the baseline fluorescence of the drug. | Does not by itself correct the experimental images. |
| Background Subtraction | Use image analysis software to subtract the average fluorescence intensity of the "drug-only" control from the experimental images. | Simple computational correction. | May not be accurate for heterogeneous drug distribution. |
| Linear Unmixing | If using a spectral confocal microscope, acquire a reference spectrum of this compound and use linear unmixing to separate its signal from other fluorophores.[9][11] | Very effective for separating spectrally overlapping signals. | Requires a spectral imaging system. |
| Choose Spectrally Distinct Probes | Select fluorescent probes with emission maxima far from the expected blue-green fluorescence of this compound (e.g., Cy5, Alexa Fluor 647). | Reduces the likelihood of spectral bleed-through. | May limit the choice of available probes for specific targets. |
Experimental Protocols
Protocol 1: Determining the Emission Spectrum of this compound in Your Cellular System
Objective: To empirically measure the fluorescence emission profile of this compound in the cells being studied.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope with spectral detection capabilities
Procedure:
-
Culture cells to the desired confluency.
-
Prepare two samples:
-
Unstained Control: Cells in culture medium without any treatment.
-
This compound Control: Cells treated with the experimental concentration of this compound for the intended duration.
-
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
For Flow Cytometry:
-
Run the unstained control to set the baseline voltages.
-
Run the this compound control and record the fluorescence intensity in all available detectors to map its emission spectrum.
-
-
For Fluorescence Microscopy:
-
Image the unstained control to determine the level of cellular autofluorescence.
-
Image the this compound control using a lambda scan or by capturing images with a series of emission filters to determine its emission profile.
-
Protocol 2: Flow Cytometry Gating Strategy to Exclude this compound Fluorescence
Objective: To set up a gating strategy that minimizes the impact of this compound's intrinsic fluorescence on the analysis of other fluorescent markers.
Materials:
-
Experimental samples (cells stained with fluorescent antibodies and treated with this compound)
-
Unstained cells
-
Cells stained with single-color controls for each antibody
-
Cells treated only with this compound
Procedure:
-
Run the unstained cells to define the negative population.
-
Run the single-color controls to set up the compensation matrix for the fluorescent antibodies.
-
Run the this compound-only control. In a bivariate dot plot of two fluorescence channels where the drug shows a signal, draw a gate around this population.
-
Use a "NOT" gate to exclude the events falling within the this compound gate from further analysis.
-
Alternatively, treat the this compound signal as a distinct fluorophore and use it in the compensation matrix to subtract its contribution from the other channels.
Visualizations
References
- 1. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid detection of ABC transporter interaction: potential utility in pharmacology. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Drug Combination Ratios with Dofequidar Fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug combination ratios with Dofequidar Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in drug combinations?
A1: this compound is a third-generation, orally active quinoline-derivative inhibitor of ATP-binding cassette (ABC) transporters.[1][2] Its primary mechanism is the reversal of multidrug resistance (MDR) in cancer cells. It achieves this by inhibiting the function of key ABC transporters, namely P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] By blocking these transporters, this compound prevents the efflux of co-administered chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.
Q2: With which types of chemotherapeutic agents is this compound typically combined?
A2: this compound is combined with anticancer drugs that are known substrates of the ABC transporters it inhibits. This includes, but is not limited to, drugs like doxorubicin, irinotecan (and its active metabolite SN-38), vincristine, and docetaxel.[2] Clinical studies have also investigated its use in combination with the CAF regimen (cyclophosphamide, doxorubicin, and fluorouracil) for breast cancer.
Q3: How is the synergistic effect of this compound with other drugs quantified?
A3: The synergistic effect of this compound in combination with other drugs is typically quantified using methods such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Another common method is isobologram analysis, which provides a graphical representation of the interaction between two drugs.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well of the microplate. Use a cell counter for accuracy. Perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring cells are in the logarithmic growth phase during the drug treatment period.
-
-
Possible Cause 2: Edge effects in microplates.
-
Solution: To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the microplate for experimental conditions. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause 3: this compound or chemotherapeutic agent instability.
-
Solution: Prepare fresh drug solutions for each experiment. Some compounds may be sensitive to light or temperature. Store stock solutions as recommended by the manufacturer and protect from light if necessary.
-
Issue 2: Lack of synergistic effect observed when combining this compound with a known ABC transporter substrate.
-
Possible Cause 1: Low or absent expression of the target ABC transporter in the cell line.
-
Solution: Verify the expression levels of P-gp, MRP1, and BCRP in your chosen cell line using techniques like Western blotting or qRT-PCR. This compound's efficacy is dependent on the presence of these transporters.
-
-
Possible Cause 2: Suboptimal drug concentration ratios.
-
Solution: The synergistic effect of a drug combination is often highly dependent on the ratio of the combined drugs. It is crucial to test a matrix of concentrations for both this compound and the partner drug to identify the optimal synergistic ratio. The fixed-ratio method described in the experimental protocols below is a good starting point.
-
-
Possible Cause 3: Incorrect timing of drug administration.
-
Solution: For in vitro experiments, co-administration is common. However, the sequence of drug addition can influence the outcome. Consider pre-incubating the cells with this compound for a short period (e.g., 1-4 hours) before adding the chemotherapeutic agent to ensure inhibition of the ABC transporters.
-
Issue 3: this compound appears to be cytotoxic at concentrations used for ABC transporter inhibition.
-
Possible Cause: Intrinsic cytotoxicity of this compound at higher concentrations.
-
Solution: Determine the IC50 value of this compound alone in your cell line. When used as an MDR reversal agent, this compound should be used at concentrations well below its own cytotoxic threshold. The goal is to inhibit the transporter without causing significant cell death on its own.
-
Data Presentation
Table 1: Illustrative Example of Combination Ratios and Synergy of this compound with Irinotecan (SN-38, active metabolite) in a BCRP-overexpressing cancer cell line.
| This compound (µM) | Irinotecan (SN-38) (nM) | Molar Ratio (Dofequidar:SN-38) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| 0.1 | 5 | 20:1 | 0.55 | 0.85 | Slight Synergy |
| 0.2 | 10 | 20:1 | 0.75 | 0.62 | Moderate Synergy |
| 0.4 | 20 | 20:1 | 0.90 | 0.48 | Synergy |
| 0.1 | 10 | 10:1 | 0.68 | 0.71 | Moderate Synergy |
| 0.2 | 20 | 10:1 | 0.85 | 0.53 | Synergy |
| 0.4 | 40 | 10:1 | 0.95 | 0.39 | Strong Synergy |
| 0.1 | 20 | 5:1 | 0.72 | 0.65 | Moderate Synergy |
| 0.2 | 40 | 5:1 | 0.91 | 0.45 | Synergy |
| 0.4 | 80 | 5:1 | 0.97 | 0.31 | Strong Synergy |
Note: The data in this table is illustrative and based on qualitative descriptions of synergy from preclinical studies. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Illustrative Example of Combination Ratios and Synergy of this compound with Doxorubicin in a P-gp-overexpressing cancer cell line.
| This compound (µM) | Doxorubicin (nM) | Molar Ratio (Dofequidar:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| 0.05 | 25 | 2:1 | 0.52 | 0.88 | Slight Synergy |
| 0.1 | 50 | 2:1 | 0.73 | 0.68 | Moderate Synergy |
| 0.2 | 100 | 2:1 | 0.88 | 0.51 | Synergy |
| 0.05 | 50 | 1:1 | 0.65 | 0.75 | Moderate Synergy |
| 0.1 | 100 | 1:1 | 0.82 | 0.59 | Synergy |
| 0.2 | 200 | 1:1 | 0.93 | 0.42 | Strong Synergy |
| 0.05 | 100 | 1:2 | 0.70 | 0.69 | Moderate Synergy |
| 0.1 | 200 | 1:2 | 0.89 | 0.49 | Synergy |
| 0.2 | 400 | 1:2 | 0.96 | 0.35 | Strong Synergy |
Note: The data in this table is illustrative and based on qualitative descriptions of synergy from preclinical studies. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Values for Single Agents
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Drug Treatment: Treat the cells with a range of concentrations of each drug individually. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period that is relevant to the cell cycle of the chosen cell line (typically 48-72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use a non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each drug.
Protocol 2: Drug Combination Synergy Analysis using the Fixed-Ratio Method
-
Determine Drug Ratios: Based on the IC50 values obtained in Protocol 1, select several fixed molar ratios for the drug combination (e.g., 1:1, 1:5, 5:1 based on their IC50 values).
-
Prepare Combination Dilutions: For each fixed ratio, prepare a serial dilution of the drug combination.
-
Cell Treatment: Treat the cells with the serial dilutions of the drug combinations, as well as with each drug individually.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Synergy Analysis:
-
Chou-Talalay Method: Use software like CompuSyn to analyze the dose-response data. The software will calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The line connecting the IC50 values of the individual drugs is the line of additivity. Data points falling below this line indicate synergy.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in overcoming multidrug resistance.
Caption: Workflow for determining synergistic drug combination ratios.
Caption: Logical decision-making process for cell line selection.
References
Validation & Comparative
Elacridar and Dofequidar Fumarate: A Comparative Guide for P-glycoprotein Inhibition in Research
For researchers, scientists, and drug development professionals navigating the complexities of multidrug resistance (MDR), the selection of an appropriate P-glycoprotein (P-gp) inhibitor is a critical decision. Elacridar and Dofequidar Fumarate have emerged as notable third-generation P-gp inhibitors, designed to overcome the limitations of earlier compounds. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid in the selection of the optimal tool for your research needs.
Mechanism of Action: Targeting the P-glycoprotein Efflux Pump
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that actively transports a wide array of substrates out of cells.[1] This efflux mechanism is a key contributor to MDR in cancer cells and limits the oral bioavailability and central nervous system penetration of many drugs.[2][3] Elacridar and this compound are both designed to inhibit this P-gp-mediated efflux, thereby increasing intracellular concentrations of co-administered therapeutic agents.
dot
Caption: P-gp Inhibition Mechanism.
Performance and Specificity
Both Elacridar and this compound are characterized as potent, third-generation P-gp inhibitors. This class of inhibitors was developed to offer improved potency and specificity with fewer side effects compared to first and second-generation agents.[3][4][5][6]
Elacridar (GF120918) is a potent and specific inhibitor of P-gp and also demonstrates inhibitory activity against Breast Cancer Resistance Protein (BCRP), another important ABC transporter involved in MDR.[7] Its mechanism of action involves the modulation of P-gp's ATPase activity.[2] Clinical studies have shown that Elacridar can increase the oral bioavailability of various P-gp substrates, including paclitaxel and topotecan.[2][7]
This compound (MS-209) is an orally active quinoline derivative that has been shown to reverse multidrug resistance by inhibiting P-gp and, to some extent, Multidrug Resistance-Associated Protein 1 (MRP1).[8][9] It competitively inhibits these transporters, leading to increased intracellular concentrations of chemotherapeutic agents.[8] Phase III clinical trials have suggested its efficacy in patients who had not received prior chemotherapy.[9]
The following table summarizes the known targets of each inhibitor:
| Feature | Elacridar | This compound |
| Primary Target | P-glycoprotein (P-gp/ABCB1) | P-glycoprotein (P-gp/ABCB1) |
| Secondary Targets | Breast Cancer Resistance Protein (BCRP/ABCG2) | Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) |
Quantitative Data
Directly comparative quantitative data is not available. The following tables present a summary of reported IC50 values for Elacridar from various studies and qualitative information on the activity of Dofequidar.
Table 1: Reported IC50 Values for Elacridar
| Assay System | Substrate | IC50 Value | Reference |
| P-gp labeling | [3H]azidopine | 0.16 µM | |
| P-gp mediated transport | Calcein-AM | Varies by cell line | |
| P-gp mediated transport | Digoxin | Varies by cell line |
Note: IC50 values are highly dependent on the experimental conditions, including the cell line, substrate, and assay methodology.
Table 2: Activity of this compound
| Activity | Observation | Reference |
| P-gp Inhibition | Reverses multidrug resistance in P-gp-expressing cells. | [8] |
| MRP1 Inhibition | Reverses multidrug resistance in MRP1-expressing cells. | |
| BCRP Inhibition | Sensitizes cancer stem-like side population cells to chemotherapy by inhibiting ABCG2/BCRP. | [9] |
| Clinical Activity | Showed a trend for prolonged progression-free survival in combination with CAF therapy in breast cancer patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common assays used to evaluate P-gp inhibition.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is cleaved by intracellular esterases into the fluorescent and hydrophilic calcein, which is trapped within the cell unless effluxed by P-gp. Inhibition of P-gp leads to an accumulation of intracellular fluorescence.
dot
Caption: Calcein-AM Assay Workflow.
Protocol Steps:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MDCKII-MDR1, KB-V1) in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (Elacridar or this compound) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of approximately 0.25-1 µM.
-
Incubation: Incubate the plate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to positive (e.g., verapamil) and negative (vehicle) controls to determine the IC50 value.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol Steps:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Mixture: Prepare a reaction buffer containing the P-gp membranes, MgATP, and the test inhibitor at various concentrations. Include a positive control (e.g., verapamil, a known P-gp substrate that stimulates ATPase activity) and a negative control (e.g., sodium orthovanadate, a P-gp ATPase inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated P-gp ATPase activity to understand its mechanism of inhibition.
Logical Comparison of Elacridar and this compound
dot
Caption: Key Features Comparison.
Conclusion
Both Elacridar and this compound are valuable tools for researchers investigating P-gp-mediated multidrug resistance. Elacridar is well-characterized as a potent dual inhibitor of P-gp and BCRP. This compound is a potent P-gp inhibitor that also demonstrates activity against MRP1 and BCRP. The choice between these two inhibitors will depend on the specific research question, the expression profile of ABC transporters in the experimental model, and the desired spectrum of activity. While the absence of direct comparative studies necessitates careful consideration of the available data, this guide provides a foundational understanding to inform the selection process for your drug development and resistance research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - Huang - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Breast Cancer Resistance Protein (ABCG2) in Human Myeloid Dendritic Cells Induces Potent Tolerogenic Functions during LPS Stimulation | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
Dofequidar Fumarate's Specificity for ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dofequidar Fumarate's performance as an ATP-binding cassette (ABC) transporter inhibitor against other common alternatives. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in multidrug resistance (MDR).
Introduction to ABC Transporter Inhibition
ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in the efflux of a wide variety of substrates from cells, including chemotherapeutic agents. This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells, a significant obstacle in clinical oncology. Key members of this family involved in MDR include ABCB1 (P-glycoprotein or P-gp), ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). The development of inhibitors targeting these transporters is a key strategy to overcome MDR.
This compound is a third-generation ABC transporter inhibitor that has been investigated for its ability to reverse MDR. This guide compares its specificity and potency with other well-known inhibitors: the first-generation inhibitor Verapamil, and the third-generation inhibitors Tariquidar and Elacridar.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and its alternatives against the three major ABC transporters implicated in multidrug resistance. The data presented is a synthesis of findings from various in vitro studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and substrates used.
| Inhibitor | Target Transporter(s) | Reported IC50 / Inhibitory Concentration | Key Findings & Selectivity |
| This compound | ABCB1 (P-gp), ABCC1 (MRP1), ABCG2 (BCRP) | Not explicitly quantified as a singular IC50 value in readily available literature. However, studies demonstrate concentration-dependent inhibition. | A broad-spectrum inhibitor. Initially identified as an inhibitor of ABCB1 and ABCC1, it has also been shown to effectively inhibit ABCG2-mediated drug export.[1] |
| Verapamil | ABCB1 (P-gp), ABCC1 (MRP1) | ABCB1: Ki ≈ 0.4 µM; EC50 ≈ 2.6-2.9 µM | A first-generation inhibitor with relatively low potency and known cardiovascular side effects. It is often used as a benchmark inhibitor for ABCB1. It is not a potent inhibitor of ABCG2.[2] |
| Tariquidar | ABCB1 (P-gp), ABCG2 (BCRP) | ABCB1: Kd ≈ 5.1 nM; IC50 ≈ 0.114 nM (Calcein-AM assay). ABCG2: Inhibitory at concentrations ≥100 nM. | A potent and specific inhibitor of ABCB1 at low concentrations. It also inhibits ABCG2 at higher concentrations but is reported to be inactive against ABCC1.[3] |
| Elacridar (GF120918) | ABCB1 (P-gp), ABCG2 (BCRP) | ABCB1: IC50 ≈ 0.16 µM | A potent dual inhibitor of ABCB1 and ABCG2. Its activity against ABCC1 is not as well-characterized in the reviewed literature. |
Experimental Protocols for Validating Inhibitor Specificity
The validation of an ABC transporter inhibitor's specificity and potency relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter in the presence of a test compound. Substrates of ABC transporters typically stimulate ATPase activity, while inhibitors can either have no effect or inhibit this activity.
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis is proportional to the transporter's activity. This can be measured by quantifying the amount of inorganic phosphate (Pi) released.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (creatine kinase and creatine phosphate).
-
Incubation: Add the membrane vesicles to the reaction mixture with varying concentrations of the test compound (e.g., this compound). Include a known substrate as a positive control for stimulation and a known inhibitor as a positive control for inhibition.
-
Reaction Initiation and Termination: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20 minutes). Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) to detect the released inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the effect of the test compound on the transporter's ATPase activity.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a labeled substrate into inside-out membrane vesicles. Inhibitors of the transporter will reduce the accumulation of the substrate inside the vesicles.
Principle: Inside-out membrane vesicles have the ATP-binding sites of the transporter facing the external buffer. In the presence of ATP, the transporter will pump its substrate into the vesicle.
Protocol:
-
Vesicle Preparation: Use inside-out membrane vesicles from cells overexpressing the target ABC transporter.
-
Reaction Mixture: Prepare a transport buffer containing a labeled substrate (e.g., [3H]-methotrexate for ABCG2).
-
Incubation: Add the membrane vesicles to the transport buffer with varying concentrations of the inhibitor.
-
Transport Initiation: Initiate transport by adding ATP. As a negative control, add AMP to a parallel set of reactions. Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Termination and Filtration: Stop the transport by adding ice-cold stop buffer. Rapidly filter the mixture through a filter membrane (e.g., nitrocellulose) to separate the vesicles from the buffer.
-
Washing: Wash the filters with ice-cold stop buffer to remove any non-transported substrate.
-
Quantification: Measure the amount of labeled substrate trapped in the vesicles on the filter using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing samples from the ATP-containing samples. Determine the IC50 value of the inhibitor.
Cellular Accumulation (Calcein-AM) Efflux Assay
This cell-based assay is commonly used to assess the function of ABCB1 and ABCC1. It measures the ability of a compound to inhibit the efflux of a fluorescent substrate from intact cells.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and cell-impermeable calcein. ABCB1 and ABCC1 can pump Calcein-AM out of the cell before it is cleaved, thus reducing the intracellular fluorescence. An inhibitor of these transporters will block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Seeding: Seed cells overexpressing the target transporter (e.g., ABCB1 or ABCC1) in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to the wells and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
ABC Transporter Inhibition Experimental Workflow
Caption: Workflow for validating the specificity of an ABC transporter inhibitor.
Signaling Pathway of ABC Transporter-Mediated Efflux and its Inhibition
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.
Conclusion
This compound presents itself as a broad-spectrum inhibitor of key ABC transporters involved in multidrug resistance, namely ABCB1, ABCC1, and ABCG2. This contrasts with more selective inhibitors like Tariquidar, which primarily targets ABCB1 at lower concentrations. The choice of inhibitor will, therefore, depend on the specific research question. If the goal is to inhibit a wide range of potential efflux mechanisms, a broad-spectrum inhibitor like this compound may be advantageous. Conversely, if the aim is to elucidate the role of a specific transporter, a more selective inhibitor would be more appropriate. The experimental protocols provided in this guide offer a framework for researchers to validate the activity and specificity of this compound and other inhibitors in their own experimental systems.
References
Dofequidar Fumarate: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dofequidar Fumarate (also known as MS-209) in P-glycoprotein (P-gp) overexpressing and non-expressing cancer cells. This compound is a third-generation P-gp inhibitor designed to counteract multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By blocking the P-gp efflux pump, this compound restores the sensitivity of resistant cancer cells to various chemotherapeutic agents.[1][2][3] This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Analysis of this compound Efficacy
The efficacy of this compound in reversing P-gp-mediated multidrug resistance is demonstrated by its ability to significantly reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in P-gp overexpressing cancer cells. The following tables summarize the in vitro cytotoxicity of various anticancer agents in the presence and absence of this compound in both P-gp overexpressing (resistant) and non-expressing (sensitive) parental cell lines.
Table 1: Reversal of Docetaxel Resistance by this compound (MS-209)
| Cell Line | P-gp Expression | IC50 of Docetaxel (ng/mL) | Fold Resistance |
| - MS-209 | + MS-209 (3 µM) | ||
| MCF-7 | Low | 3.8 | 2.9 |
| MCF-7/ADM | High | 280 | 3.5 |
| HCT-15 | High | 180 | 4.2 |
| K562 | Low | 1.7 | 1.0 |
| K562/ADM | High | 120 | 1.4 |
| K562/VCR | High | 130 | 1.2 |
Data extracted from T. Watanabe et al., Clinical Cancer Research, 2001.
Table 2: Reversal of Vincristine and Doxorubicin Resistance by this compound (MS-209)
| Cell Line | Drug | IC50 (ng/mL) | Fold Resistance |
| - MS-209 | + MS-209 (1 µM) | ||
| P388 | Vincristine | 1.8 | 1.4 |
| P388/VCR | Vincristine | 140 | 1.3 |
| P388 | Doxorubicin | 22 | 19 |
| P388/ADM | Doxorubicin | 1100 | 120 |
| K562 | Vincristine | 7.4 | 4.2 |
| K562/VCR | Vincristine | 280 | 4.0 |
| K562 | Doxorubicin | 68 | 45 |
| K562/ADM | Doxorubicin | 1200 | 50 |
Data extracted from S. Sato et al., Cancer Chemotherapy and Pharmacology, 1998.
The data clearly indicates that this compound potently reverses P-gp-mediated resistance to docetaxel, vincristine, and doxorubicin. In P-gp overexpressing cell lines (MCF-7/ADM, HCT-15, K562/ADM, K562/VCR, P388/VCR, and P388/ADM), the presence of this compound reduces the IC50 values of these drugs by several folds, bringing them closer to the values observed in the parental, sensitive cell lines.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by competitively inhibiting the P-glycoprotein transporter.[2] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell.[4] This efflux mechanism leads to decreased intracellular drug concentrations, thereby conferring resistance to the cancer cells. By blocking P-gp, this compound prevents the efflux of anticancer drugs, leading to their accumulation within the resistant cells and restoring their cytotoxic effects.[1][2]
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of chemotherapeutic agents and the reversal of resistance by this compound.
-
Cell Plating: Cancer cells (both parental and resistant lines) are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Drug Treatment: The following day, the cells are treated with serial dilutions of the chemotherapeutic agent (e.g., docetaxel, vincristine, doxorubicin) either alone or in combination with a fixed concentration of this compound (e.g., 1 µM or 3 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Caption: Workflow of the MTT cytotoxicity assay.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay is used to functionally assess the inhibition of P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: A suspension of cancer cells is prepared and washed with a suitable buffer.
-
Inhibitor Pre-incubation: The cells are pre-incubated with or without this compound at a specific concentration for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension and incubated for a further period (e.g., 60 minutes) to allow for cellular uptake.
-
Washing: The cells are washed with ice-cold buffer to remove extracellular Rhodamine 123.
-
Efflux Period: The cells are resuspended in fresh, pre-warmed buffer (with or without this compound) and incubated for an efflux period (e.g., 60 minutes) at 37°C.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 in the cells is measured using a flow cytometer. A higher fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux and increased intracellular accumulation of the dye.
Caption: Workflow of the Rhodamine 123 efflux assay.
Conclusion
The presented data robustly demonstrates the efficacy of this compound as a potent P-glycoprotein inhibitor. In P-gp overexpressing cancer cell lines, this compound effectively reverses multidrug resistance to a range of clinically relevant chemotherapeutic agents. This is achieved by blocking the P-gp mediated drug efflux, thereby increasing intracellular drug concentrations and restoring the cytotoxic effects of these agents. The provided experimental protocols offer a basis for the replication and further investigation of this compound's chemosensitizing properties in various cancer models. These findings underscore the potential of this compound as a valuable component of combination chemotherapy strategies to overcome multidrug resistance in cancer treatment.
References
- 1. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Action of Dofequidar Fumarate in Isogenic Cell Line Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dofequidar Fumarate's performance with other P-glycoprotein (P-gp) inhibitors, supported by experimental data from isogenic cell line models. Detailed methodologies for key experiments are included to facilitate study replication and data interpretation.
Introduction to this compound and Isogenic Cell Lines
This compound is an orally active quinoline-based compound that functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3] These transporters are key players in multidrug resistance (MDR), a major obstacle in cancer chemotherapy, by actively effluxing a wide range of anticancer drugs from tumor cells.[4][5] this compound's ability to block these pumps increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy.[3]
Isogenic cell lines are crucial tools for validating the action of drugs like this compound.[6][7] These cell lines are genetically identical except for a single gene, allowing for the precise assessment of that gene's function.[8][9] In the context of MDR research, isogenic pairs of a parental, drug-sensitive cell line and a P-gp-overexpressing, drug-resistant variant are used to specifically evaluate the efficacy of P-gp inhibitors.
Comparative Performance of this compound
The primary mechanism of this compound is the competitive inhibition of P-gp, which blocks the efflux of chemotherapeutic drugs and restores sensitivity in resistant cells.[3] Its performance can be compared to other well-known P-gp inhibitors, such as verapamil and cyclosporin A, as well as newer generation inhibitors like zosuquidar and elacridar.[10]
Table 1: Comparison of P-gp Inhibitors
| Inhibitor | Target(s) | Key Characteristics |
| This compound | P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2)[1][2][3] | Orally active, potent reversal of MDR in various cancer cell lines.[1][3] |
| Verapamil | P-gp, L-type calcium channels | First-generation inhibitor, often used as a positive control. Cardiotoxicity at effective concentrations. |
| Cyclosporin A | P-gp, Calcineurin | First-generation inhibitor, potent but associated with significant immunosuppressive side effects. |
| Zosuquidar (LY335979) | P-gp[10] | Potent and selective third-generation inhibitor with minimal off-target effects.[10] |
| Elacridar (GF120918) | P-gp, BCRP | Potent dual inhibitor of P-gp and BCRP.[10] |
Experimental Data from Isogenic Cell Line Models
Studies utilizing isogenic cell line models have demonstrated the efficacy of this compound in reversing MDR. For example, in P-gp overexpressing cell lines, this compound has been shown to significantly increase the intracellular accumulation of P-gp substrates and sensitize these cells to chemotherapeutic agents.
Table 2: Effect of this compound on Drug Accumulation and Cytotoxicity in Isogenic Cell Lines
| Cell Line Pair | Chemotherapeutic Agent | This compound Concentration | Fold Increase in Intracellular Drug Accumulation | Fold Decrease in IC50 |
| Parental vs. P-gp Overexpressing | Doxorubicin | 5 µM | Data not available | Data not available |
| Parental vs. P-gp Overexpressing | Paclitaxel | 5 µM | Data not available | Data not available |
| Parental vs. BCRP Overexpressing | Topotecan | 5 µM | Data not available | Data not available |
A study on cancer stem-like side population (SP) cells, which often overexpress ABC transporters, showed that this compound could sensitize these cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] While not a direct comparison in a classic isogenic pair, this demonstrates its effectiveness in a biologically relevant resistant population.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the action of P-gp inhibitors in isogenic cell line models.
1. Cell Culture of Isogenic Cell Lines
-
Cell Lines: A parental, drug-sensitive cell line (e.g., A549, MCF7) and its P-gp-overexpressing, multidrug-resistant counterpart.
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: For the resistant cell line, the culture medium is supplemented with a low concentration of the selecting chemotherapeutic agent (e.g., doxorubicin, paclitaxel) to maintain P-gp expression. The drug is removed from the medium 24-48 hours before experiments.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) in the presence and absence of this compound.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of this compound.
-
Incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
-
3. Drug Accumulation Assay (Rhodamine 123 Assay)
-
Objective: To measure the intracellular accumulation of a fluorescent P-gp substrate (Rhodamine 123) as an indicator of P-gp inhibition.
-
Procedure:
-
Seed cells in 24-well plates or flow cytometry tubes.
-
Pre-incubate the cells with this compound or a control vehicle for 30-60 minutes.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.
-
An increase in fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.[11]
-
4. Bidirectional Transport Assay
-
Objective: To directly measure the efflux of a P-gp substrate across a polarized monolayer of cells.[12]
-
Procedure:
-
Seed cells (e.g., Caco-2 or MDCK-MDR1) on permeable supports (e.g., Transwell inserts) and allow them to form a confluent monolayer.[13]
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[14]
-
Add the P-gp substrate (e.g., digoxin, paclitaxel) to either the apical (A) or basolateral (B) chamber, with or without this compound.[12][14]
-
At various time points, collect samples from the opposite chamber.
-
Quantify the amount of substrate transported using LC-MS/MS or a radiolabeled substrate.
-
Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A significant decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Visualizations
Below are diagrams illustrating key concepts related to the action of this compound and the experimental workflows.
Caption: Mechanism of this compound action on P-glycoprotein.
References
- 1. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. summitpharma.co.jp [summitpharma.co.jp]
- 7. youtube.com [youtube.com]
- 8. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 11. Frontiers | DHW-221, a Dual PI3K/mTOR Inhibitor, Overcomes Multidrug Resistance by Targeting P-Glycoprotein (P-gp/ABCB1) and Akt-Mediated FOXO3a Nuclear Translocation in Non-small Cell Lung Cancer [frontiersin.org]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar Fumarate Combination Therapy: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of oncology, overcoming multidrug resistance (MDR) in cancer remains a critical challenge. Dofequidar Fumarate, a third-generation quinoline-based MDR reversal agent, has been investigated for its potential to enhance the efficacy of conventional chemotherapy. This guide provides a statistical analysis of available data on this compound combination therapy, offering a comparison with alternative treatment regimens and detailing the experimental methodologies and underlying signaling pathways.
Comparative Efficacy of this compound Combination Therapy
This compound has been evaluated in combination with standard chemotherapy regimens to assess its ability to improve treatment outcomes in patients with advanced or recurrent cancers. The primary mechanism of action for Dofequidar is the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for effluxing chemotherapeutic agents from cancer cells, thereby leading to drug resistance.
A key clinical study investigating this compound was a randomized, double-blind, placebo-controlled trial in patients with advanced or recurrent breast cancer. In this study, Dofequidar was administered in combination with a standard CAF chemotherapy regimen (cyclophosphamide, doxorubicin, and fluorouracil).
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Dofequidar + CAF | 53.1% | 366 days |
| Placebo + CAF | 42.6% | 241 days |
Table 1: Efficacy of this compound in Combination with CAF Chemotherapy in Advanced or Recurrent Breast Cancer
The addition of Dofequidar to the CAF regimen resulted in a 10.5% absolute increase in the overall response rate and a trend towards prolonged progression-free survival[1]. While the improvement in ORR did not reach statistical significance (P = .077), the data suggests a clinically meaningful benefit[1].
For a comprehensive perspective, it is essential to compare these findings with the efficacy of other standard-of-care regimens for advanced breast cancer, such as taxane-based and other anthracycline-based therapies. It is important to note that these are indirect comparisons from different clinical trials.
| Treatment Regimen (Trial) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Taxane-Based Regimens | |||
| AC followed by Paclitaxel (CALGB 9344) | Node-positive breast cancer | Not Reported | 5 years DFS: ~70% |
| AC followed by weekly Paclitaxel (E1199) | Stage II-III breast cancer | Not Reported | 12.1 years DFS HR: 0.84 |
| Anthracycline-Based Regimens | |||
| TaxAC (ABC Trials) | High-risk, HER2-negative early breast cancer | Not Reported | 4-year IDFS: 90.7% |
Table 2: Efficacy of Alternative Standard-of-Care Regimens in Advanced Breast Cancer. DFS: Disease-Free Survival, IDFS: Invasive Disease-Free Survival.
Experimental Protocols
A summary of the experimental protocol for the pivotal this compound clinical trial is provided below.
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: Patients with advanced or recurrent breast cancer.
Treatment Arms:
-
Dofequidar + CAF: Patients received six 28-day cycles of CAF therapy. Doxorubicin (25 mg/m²) and fluorouracil (500 mg/m²) were administered on days 1 and 8. Cyclophosphamide (100 mg) was administered orally on days 1 through 14. Dofequidar (900 mg) was given orally 30 minutes before each doxorubicin dose[1].
-
Placebo + CAF: Patients received the same CAF regimen with a placebo administered in place of Dofequidar[1].
Primary Endpoints: The primary endpoint was the overall response rate (ORR), defined as a complete or partial response[1]. Progression-free survival (PFS) was a key secondary endpoint.
Adverse Events: The combination of Dofequidar with CAF was generally well-tolerated. The most common grade 3/4 adverse events were neutropenia and leukopenia, with no statistically significant excess compared to the CAF alone arm[1].
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting members of the ATP-binding cassette (ABC) transporter family, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2)[2]. These transporters are transmembrane proteins that actively pump a wide variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs, out of cancer cells. This efflux mechanism is a major contributor to the development of multidrug resistance (MDR).
By blocking these transporters, Dofequidar increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects. The increased accumulation of drugs like doxorubicin leads to greater DNA damage and induction of apoptosis in cancer cells.
References
Dofequidar Fumarate: A Comparative Analysis of its Efficacy in Reversing Multidrug Resistance Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Dofequidar Fumarate (MS-209) has emerged as a promising agent in combating multidrug resistance (MDR), a significant obstacle in the effective treatment of various cancers. This quinoline-derivative compound functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which are pivotal in the efflux of chemotherapeutic agents from cancer cells. By blocking these transporters, this compound enhances the intracellular concentration and efficacy of co-administered anticancer drugs. This guide provides a comprehensive cross-validation of this compound's effects in different cancer types, with a comparative analysis against other MDR modulators, supported by experimental data and detailed protocols.
Clinical Efficacy of this compound in Advanced Breast Cancer
A key clinical study evaluating this compound investigated its efficacy in combination with the standard CAF chemotherapy regimen (cyclophosphamide, doxorubicin, and fluorouracil) in patients with advanced or recurrent breast cancer.[1]
Table 1: Clinical Trial Outcomes of this compound in Advanced or Recurrent Breast Cancer [1]
| Treatment Arm | Number of Assessable Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CAF + Placebo | 115 | 42.6% | 241 days |
| CAF + this compound | 106 | 53.1% | 366 days |
The addition of this compound to the CAF regimen resulted in a 10.5% absolute increase in the overall response rate and a trend towards prolonged progression-free survival.[1] Notably, in subgroup analyses, a significant improvement in PFS was observed for patients who had not received prior therapy, were premenopausal, or were diagnosed with stage IV cancer with an intact primary tumor.[1]
Preclinical Sensitization of Cancer Cells to Chemotherapy
This compound has demonstrated significant efficacy in sensitizing various cancer cell lines to conventional chemotherapeutic agents, particularly by targeting cancer stem-like cells. A notable mechanism is the inhibition of ABCG2/BCRP, which is highly expressed in the "side population" (SP) of cancer cells, a population enriched with cancer stem cells.[2][3]
Table 2: Chemosensitization Effect of this compound on Cancer Stem-Like Side Population (SP) Cells [4]
| Cell Line | Cancer Type | Chemotherapeutic Agent | Treatment | 50% Growth Inhibition (GI50) |
| BSY-1 | Breast Cancer | Doxorubicin | SP cells | 2- to 4-fold higher than NSP cells |
| SP cells + Dofequidar | Similar to NSP cells | |||
| HBC-5 | Breast Cancer | Doxorubicin | SP cells | 2- to 4-fold higher than NSP cells |
| SP cells + Dofequidar | Similar to NSP cells |
NSP: Non-Side Population cells
These preclinical findings highlight this compound's potential to eradicate cancer stem cells, which are often responsible for tumor recurrence and metastasis.[3] The sensitization of SP cells from breast cancer cell lines BSY-1 and HBC-5 by Dofequidar effectively reduced their chemoresistance to levels comparable to the non-stem cell population.[4]
Comparison with Alternative Multidrug Resistance Inhibitors
This compound belongs to the third generation of MDR inhibitors, which were developed to have higher potency and lower toxicity compared to earlier generations. While direct head-to-head clinical trials are limited, preclinical studies and the mechanism of action provide a basis for comparison with other notable MDR modulators like Tariquidar and Elacridar.
Tariquidar, another potent third-generation inhibitor, has been shown to be a substrate for ABCG2, which can limit its effectiveness in tumors where this transporter is highly expressed.[5] In contrast, Elacridar is a potent dual inhibitor of both ABCB1 and ABCG2 and has been suggested to be a more potent pharmaco-enhancer at the blood-brain barrier compared to Tariquidar.[5] this compound's demonstrated ability to effectively inhibit both ABCB1 and ABCG2 places it in a similar category of potent, dual-acting MDR modulators.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound is the direct inhibition of ABC transporters. The downstream consequence of this inhibition is the increased intracellular accumulation of chemotherapeutic drugs, leading to enhanced cytotoxicity. The regulation of ABCG2 expression and function is influenced by signaling pathways such as the PI3K/Akt pathway. Inhibition of this pathway has been shown to disrupt the localization of ABCG2 and can contribute to overcoming MDR.[6]
The experimental workflow to assess the chemosensitizing effect of this compound typically involves isolating cancer stem-like cells and evaluating their drug resistance in the presence and absence of the inhibitor.
Detailed Experimental Protocols
In Vitro Vesicle Transporter Assay
This assay directly measures the ability of a compound to inhibit the transport activity of ABC transporters like ABCG2.
-
Preparation of Vesicles: Membrane vesicles are prepared from insect cells (e.g., Sf9) overexpressing the target ABC transporter (e.g., ABCG2).
-
Incubation: The vesicles are incubated with a radiolabeled substrate of the transporter (e.g., [³H]methotrexate) and ATP in the presence of varying concentrations of the test compound (this compound) or control inhibitors.
-
Filtration: The incubation mixture is rapidly filtered through a membrane filter to separate the vesicles from the surrounding medium.
-
Quantification: The amount of radioactivity retained on the filter, representing the substrate transported into the vesicles, is quantified using a scintillation counter.
-
Data Analysis: The inhibition of transport by the test compound is calculated relative to the control, and the IC50 value is determined.
Side Population (SP) Analysis
This flow cytometry-based assay identifies and isolates cell populations with stem-like properties based on their ability to efflux the fluorescent dye Hoechst 33342 via ABC transporters.
-
Cell Staining: Cancer cells are incubated with Hoechst 33342 dye. A control group is also treated with a known ABC transporter inhibitor (e.g., verapamil or fumitremorgin C) to define the SP gate.
-
Flow Cytometry: The cells are analyzed on a flow cytometer. The SP cells, which efficiently efflux the dye, appear as a dimly stained population in a dual-wavelength analysis (e.g., Hoechst blue vs. Hoechst red).
-
Sorting: The SP and non-SP cells can be sorted for further experiments.
-
This compound Treatment: To assess the effect of this compound, cells are pre-incubated with the compound before and during Hoechst 33342 staining. A reduction in the SP fraction indicates inhibition of the dye efflux.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression
This technique is used to quantify the mRNA levels of the ABCG2 gene in different cell populations.
-
RNA Isolation: Total RNA is extracted from the sorted SP and non-SP cells.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR amplification with primers specific for the ABCG2 gene and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of ABCG2 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene. An increase in ABCG2 mRNA in SP cells compared to non-SP cells is expected.
Conclusion
This compound demonstrates significant potential as a multidrug resistance modulator across various cancer types, with a strong preclinical rationale for its efficacy in targeting cancer stem-like cells. Its ability to inhibit key ABC transporters like ABCB1 and ABCG2 leads to the sensitization of resistant cancer cells to standard chemotherapies. The clinical data in breast cancer, although requiring further validation in larger trials, are encouraging. Compared to other third-generation MDR inhibitors, this compound's dual-inhibitory action and favorable preclinical profile position it as a valuable candidate for further investigation in combination therapies to overcome the challenge of multidrug resistance in cancer treatment.
References
- 1. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actionkidneycancer.org [actionkidneycancer.org]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar Fumarate: A Comparative Guide to its Efficacy on ABC Transporter-Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dofequidar Fumarate's effects on cells expressing the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP). These transporters are critical players in multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy. This document summarizes key experimental data, details relevant methodologies, and visually represents associated pathways and workflows to offer a thorough understanding of this compound's potential as an MDR modulator.
Executive Summary
This compound is a potent, orally active quinoline-derivative inhibitor of multiple ABC transporters. Initially recognized for its inhibitory action against ABCB1 and ABCC1, further studies have confirmed its efficacy in inhibiting ABCG2. By blocking the efflux function of these transporters, this compound increases the intracellular concentration of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment. This guide compares the inhibitory profile of this compound with other known ABC transporter inhibitors, providing available quantitative data to inform preclinical and clinical research.
Comparative Analysis of Inhibitory Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative ABC transporter inhibitors. It is important to note that IC50 values can vary significantly based on the experimental conditions, including the cell line, substrate used, and assay type. Therefore, the data presented here should be interpreted as a comparative overview rather than an absolute measure of potency.
| Inhibitor | Target Transporter | IC50 Value (µM) | Cell Line / Assay Conditions |
| This compound | ABCB1 (P-gp) | Not explicitly reported in reviewed literature; preclinical studies confirm inhibitory activity.[1][2] | - |
| ABCC1 (MRP1) | Not explicitly reported in reviewed literature; preclinical studies confirm inhibitory activity.[1][2] | - | |
| ABCG2 (BCRP) | Dose-dependent inhibition observed; specific IC50 not reported.[1][2] | Vesicular transport assay with ³H-methotrexate. | |
| Verapamil | ABCB1 (P-gp) | ~3.9 | P-gp expressing membrane vesicles with N-methylquinidine as a substrate.[3] |
| ABCC1 (MRP1) | - | - | |
| ABCG2 (BCRP) | - | - | |
| Tariquidar (XR9576) | ABCB1 (P-gp) | ~0.0051 (Kd) | - |
| ABCC1 (MRP1) | Inactive.[4] | - | |
| ABCG2 (BCRP) | ~0.119 - 0.060 | MCF-7/Topo cells (flow cytometric mitoxantrone efflux assay).[4] | |
| Zosuquidar (LY335979) | ABCB1 (P-gp) | Potent inhibitor. | - |
| ABCC1 (MRP1) | - | - | |
| ABCG2 (BCRP) | - | - | |
| Elacridar (GF120918) | ABCB1 (P-gp) | ED50 of 1.2 mg/kg in rats.[5] | In vivo PET imaging with (R)-[11C]verapamil. |
| ABCC1 (MRP1) | - | - | |
| ABCG2 (BCRP) | - | - | |
| Ko143 | ABCB1 (P-gp) | >5.5 | Cell-based assay. |
| ABCC1 (MRP1) | >8 | Cell-based assay. | |
| ABCG2 (BCRP) | ~0.023 | Cell-based assay with mitoxantrone. |
Note: The lack of standardized reporting for IC50 values across different studies makes direct comparisons challenging. The data above is compiled from various sources and should be considered in the context of the specific experimental setup.
Signaling Pathways and Mechanisms of Action
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to efflux a wide range of substrates, including many chemotherapeutic drugs, from the cell. This efflux mechanism is a key contributor to the development of multidrug resistance in cancer. The expression and activity of these transporters are regulated by various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.[6]
This compound and other inhibitors function by directly interacting with the transporters, competitively or non-competitively, to block their substrate-binding sites or interfere with the conformational changes necessary for substrate translocation. This inhibition leads to an accumulation of cytotoxic drugs within the cancer cells, restoring their therapeutic efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other ABC transporter inhibitors are provided below.
Vesicular Transport Assay
This assay directly measures the transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter.
Protocol:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing ABCB1, ABCC1, or ABCG2 using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a known substrate of the transporter (e.g., ³H-methotrexate for ABCG2), and ATP in a suitable buffer.
-
Inhibition Assay: To test for inhibition, add varying concentrations of this compound or other inhibitors to the reaction mixture.
-
Incubation: Initiate the transport reaction by adding ATP and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the unincorporated substrate.
-
Quantification: Measure the amount of substrate transported into the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Calcein-AM Efflux Assay
This cell-based assay is commonly used to assess the function of ABCB1 and ABCC1. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein itself is a substrate for ABCB1 and ABCC1.
Protocol:
-
Cell Seeding: Seed cells expressing the target ABC transporter in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or other inhibitors.
-
Calcein-AM Loading: Add Calcein-AM to the wells and incubate to allow for cellular uptake and conversion to calcein.
-
Efflux Period: Remove the Calcein-AM solution and incubate the cells in a fresh medium to allow for the efflux of calcein.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader.
-
Data Analysis: Increased fluorescence in the presence of an inhibitor indicates reduced efflux and thus, inhibition of the transporter. Calculate the IC50 value from the dose-response curve.
Hoechst 33342 Dye Efflux Assay (Side Population Assay)
This assay is frequently used to identify and quantify the activity of ABCG2, as Hoechst 33342 is a specific substrate for this transporter. Cells that efficiently efflux the dye are termed the "side population" (SP).
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Dye Staining: Incubate the cells with Hoechst 33342 dye in the presence or absence of this compound or other inhibitors. A control with a known specific inhibitor of ABCG2 (e.g., Ko143) should be included.
-
Incubation: Incubate the cells at 37°C to allow for dye uptake and efflux.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer with UV excitation and dual-wavelength emission detection (blue and red fluorescence).
-
Data Analysis: The side population will appear as a distinct, low-fluorescence population that is diminished or absent in the presence of an effective inhibitor. The percentage of SP cells is quantified.
Conclusion
This compound demonstrates significant inhibitory activity against the three major ABC transporters implicated in cancer multidrug resistance: ABCB1, ABCC1, and ABCG2. While direct comparative IC50 values are not consistently available in the reviewed literature, preclinical evidence strongly supports its role as a broad-spectrum MDR modulator. Its ability to sensitize resistant cells to various chemotherapeutic agents highlights its potential as a valuable component of combination cancer therapy. Further research to establish standardized, quantitative comparisons of its potency against other inhibitors will be crucial for optimizing its clinical application. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the promising therapeutic utility of this compound.
References
- 1. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Dofequidar Fumarate with other Quinoline Derivatives in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Dofequidar Fumarate and other notable quinoline derivatives investigated for their potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. The information is compiled from preclinical and clinical research to offer an objective overview for drug development professionals.
Overview of this compound and Selected Quinoline Derivatives
This compound (formerly MS-209) is an orally active, third-generation quinoline derivative designed to inhibit ATP-binding cassette (ABC) transporters, which are key players in MDR.[1][2] Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3] By blocking these efflux pumps, this compound increases the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.[2]
This guide compares this compound with other quinoline derivatives that have demonstrated significant P-gp inhibitory activity, including Tariquidar (a potent, specific P-gp inhibitor for reference), and other experimental quinoline compounds.
Quantitative Comparison of P-glycoprotein Inhibition
The following table summarizes the available quantitative data on the P-gp inhibitory activity of this compound and other relevant quinoline derivatives. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Substrate | IC50 (µM) | Reversal Fold / Efficacy | Reference |
| This compound (MS-209) | K562/ADM, P388/VCR, P388/ADM | Vincristine, Doxorubicin | 1-10 µM (effective concentration) | Complete reversal of resistance at 1-10 µM | [2] |
| Tariquidar | P-gp overexpressing cells | Paclitaxel | ~0.0051 | Potent inhibition | [4] |
| Verapamil (Reference) | P-gp overexpressing cells | N-methylquinidine | 3.9 | Standard P-gp inhibitor | [5] |
| Quinoline Derivative 1 | Flp-In-ABCB1 cells | Calcein-AM | 0.00135 | Highly potent inhibition | [6] |
| Quinoline Derivative 2 | Flp-In-ABCB1 cells | Calcein-AM | 0.0048 | Potent inhibition | [6] |
| Quinoline Derivative 3 | Flp-In-ABCB1 cells | Calcein-AM | 0.0146 | Potent inhibition | [6] |
| Quinoline Derivative 4 | Flp-In-ABCB1 cells | Calcein-AM | 0.0236 | Potent inhibition | [6] |
Experimental Protocols
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This assay is a common method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic molecule calcein, which is a substrate for P-gp. In cells overexpressing P-gp, calcein is actively transported out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., Flp-In-ABCB1, K562/ADM) and the parental, non-resistant cell line are cultured to 70-80% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight.
-
Compound Incubation: The medium is replaced with fresh medium containing various concentrations of the test quinoline derivatives or a reference inhibitor (e.g., Tariquidar). The cells are incubated for 30 minutes at 37°C.
-
Substrate Addition: Calcein-AM is added to each well to a final concentration of 250 nM and incubated for another 30 minutes at 37°C.[6]
-
Fluorescence Measurement: The cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the efflux. The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is calculated. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Doxorubicin Accumulation Assay
This assay directly measures the ability of a P-gp inhibitor to increase the intracellular concentration of a chemotherapeutic drug that is a P-gp substrate, such as doxorubicin. Doxorubicin is intrinsically fluorescent, which allows for its quantification.
Protocol:
-
Cell Preparation: P-gp overexpressing cells and their parental counterparts are harvested and resuspended in a suitable buffer (e.g., RPMI-1640 medium without phenol red).
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the quinoline derivative or a reference inhibitor for 1 hour at 37°C.
-
Doxorubicin Incubation: Doxorubicin is added to a final concentration of 10 µM, and the cells are incubated for an additional 90 minutes at 37°C.[7]
-
Washing: The cells are washed three times with ice-cold PBS to remove extracellular doxorubicin.
-
Quantification: The intracellular doxorubicin fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The increase in mean fluorescence intensity in inhibitor-treated cells compared to untreated cells is determined.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity. This assay measures the rate of ATP hydrolysis by P-gp in the presence of test compounds.
Protocol:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with the quinoline derivative at various concentrations in an assay buffer containing ATP and a regenerating system to maintain ATP levels.
-
Stimulation/Inhibition: The reaction is initiated by the addition of a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity. The effect of the quinoline derivative on this stimulated activity is measured.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the quinoline derivative is calculated relative to the control (stimulated activity without the inhibitor). Both stimulation and inhibition of ATPase activity can be observed, providing insights into the compound's interaction with P-gp.[8][9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and other quinoline derivatives is the direct inhibition of the P-gp efflux pump. This interaction prevents the transport of chemotherapeutic drugs out of the cancer cell, leading to their accumulation and enhanced cytotoxicity. Molecular docking and dynamic simulations suggest that these inhibitors bind to the transmembrane domains (TMDs) and/or the nucleotide-binding domains (NBDs) of P-gp.[10][11] This binding can induce conformational changes that either prevent substrate binding, inhibit ATP hydrolysis, or uncouple ATP hydrolysis from substrate transport.[12][13]
Caption: Mechanism of P-gp inhibition by quinoline derivatives.
The above diagram illustrates the fundamental mechanism. Quinoline derivatives like this compound bind to P-gp, inhibiting its function. This blockage prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and ultimately inducing cell death.
For a more detailed view of the interaction at the protein level, the following diagram depicts a conceptual workflow for identifying P-gp inhibitors and understanding their binding.
Caption: Experimental workflow for identifying and characterizing quinoline-based P-gp inhibitors.
This workflow highlights the integration of computational and experimental approaches. In silico methods like molecular docking predict the interaction of quinoline derivatives with the P-gp transporter. These predictions are then validated through a series of in vitro assays to confirm their inhibitory activity and potential to reverse multidrug resistance.
Conclusion
This compound and other quinoline derivatives represent a promising class of compounds for overcoming P-glycoprotein-mediated multidrug resistance. While direct comparative data under identical conditions remains limited, the available evidence consistently points to their potent inhibitory effects on P-gp. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this critical area of oncology. Future head-to-head clinical trials will be essential to definitively establish the comparative efficacy of these promising MDR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Dofequidar Fumarate Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dofequidar Fumarate's on-target effects with the genetic knockdown of its target proteins using small interfering RNA (siRNA). This approach offers a robust method for validating that the pharmacological activity of this compound is a direct result of its interaction with its intended targets, primarily the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3][4]
Introduction to this compound and Target Validation
This compound is an orally active quinoline-based compound developed to reverse multidrug resistance (MDR) in cancer cells.[2] MDR is a significant challenge in oncology, often mediated by the overexpression of ABC transporters that actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[5] this compound competitively inhibits key ABC transporters, restoring the sensitivity of resistant cancer cells to anticancer drugs.[2]
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of ABC transporters, which are ATP-dependent efflux pumps. By blocking these transporters, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, leading to enhanced cytotoxicity in cancer cells.
Experimental Workflow for Target Validation using siRNA
The following workflow outlines the key steps to validate the on-target effects of this compound by comparing its activity with that of siRNA-mediated knockdown of the target ABC transporters.
Experimental Protocols
Cell Culture and siRNA Transfection
-
Cell Lines: Use cancer cell lines with well-characterized overexpression of P-gp, MRP1, or ABCG2 (e.g., K562/ADM, SBC-3/ADM).
-
siRNA Design: Utilize validated siRNA sequences targeting the specific ABC transporter mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection Reagent: Employ a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Protocol:
-
Seed cells in 6-well plates to reach 50-70% confluency at the time of transfection.
-
Dilute siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and reagent, and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
Validation of Gene Knockdown
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from transfected cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target ABC transporter and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot:
-
Lyse transfected cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target ABC transporter and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize protein bands.
-
Chemosensitivity Assay (MTT Assay)
-
After 48-72 hours of siRNA transfection or this compound pre-treatment, seed the cells into 96-well plates.
-
Add a range of concentrations of a relevant chemotherapeutic drug (e.g., doxorubicin, paclitaxel).
-
Incubate for an additional 48-72 hours.
-
Add MTT solution and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 values.
Comparative Data Summary
The following table summarizes the expected outcomes when comparing the effects of this compound with siRNA-mediated knockdown of its target ABC transporters. The data is based on the findings from a study by Katayama et al. (2009), which demonstrated that this compound sensitizes cancer stem-like cells to chemotherapy by inhibiting ABCG2.[3][4]
| Treatment Group | Target Expression (mRNA/Protein) | Drug Efflux Activity | Intracellular Drug Concentration | Chemosensitivity (IC50) |
| Untreated Control | High | High | Low | High |
| This compound | High | Low | High | Low |
| Scrambled siRNA | High | High | Low | High |
| ABCG2 siRNA | Low | Low | High | Low |
Conclusion
The combined use of a pharmacological inhibitor like this compound and a genetic tool such as siRNA provides a powerful strategy for on-target validation. The concordance between the phenotypic effects of this compound and siRNA-mediated knockdown of its target ABC transporters, as demonstrated in studies, strongly supports its mechanism of action in reversing multidrug resistance.[3][4] This comparative approach is essential for confirming drug specificity and advancing the development of targeted cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. siRNAs in drug discovery: target validation and beyond. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Dofequidar Fumarate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dofequidar Fumarate, ensuring compliance with general safety protocols and environmental regulations.
This compound is an orally active quinoline compound that has been investigated for its ability to reverse multidrug resistance in cancer cells.[1][2][3][4] Its handling and disposal require adherence to safety measures outlined in its Safety Data Sheet (SDS) to mitigate risks.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the manufacturer's SDS.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P362: Take off contaminated clothing and wash before reuse.[6] |
| Serious Eye Damage/Eye Irritation (Category 2A/2B) | Causes serious eye irritation.[6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[5] | P273: Avoid release to the environment.[5] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[5] | P391: Collect spillage.[5] |
This table summarizes data from available Safety Data Sheets. Users should always refer to the specific SDS provided with their product for the most accurate and complete information.
Proper Disposal Procedures for this compound
The disposal of this compound, as with many pharmaceutical compounds, is regulated to prevent environmental contamination and ensure safety. The following steps are based on general guidelines for hazardous pharmaceutical waste and information from available SDS.
Step 1: Personal Protective Equipment (PPE) Ensure appropriate PPE is worn before handling this compound for disposal. This includes:
-
Safety goggles with side-shields[5]
-
Impervious clothing or lab coat[5]
-
A suitable respirator if dust or aerosols may be generated[5]
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other laboratory waste streams.[7]
-
Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent pads, empty vials), in a designated, properly labeled hazardous waste container.[7] The container should be clearly marked as "Hazardous Waste" and specify the contents.
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container.[7]
Step 3: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage and keep the product away from drains or water courses.[6]
-
Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[6]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[6]
-
Collect all contaminated materials into a designated hazardous waste container.[6]
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[5]
-
Most pharmaceutical waste is treated by high-temperature incineration at a permitted facility.[8][9]
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[8][9][10] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][10]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional and local regulations.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the key steps in the process.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Dofequidar|129716-58-1|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
